1-(Allyl)-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZRDOAWZPREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937558 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16886-08-1 | |
| Record name | 1-(2-Propen-1-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016886081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.186 | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-(Allyl)-1H-indole
Introduction
This compound, also known as N-allylindole, is a derivative of indole, a prominent heterocyclic aromatic compound. The indole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][2][3][4] The addition of an allyl group to the nitrogen atom of the indole ring modifies its chemical properties, influencing its reactivity, and potential applications. This document provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N | [5][][7] |
| Molecular Weight | 157.21 g/mol | [5][] |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole | [5][] |
| Synonyms | N-allylindole, 1-prop-2-enylindole | [5][] |
| CAS Number | 16886-08-1 | [5] |
| Boiling Point | 267.9°C at 760 mmHg | [] |
| Density | 0.96 g/cm³ | [] |
| InChI | InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | [5][] |
| SMILES | C=CCN1C=CC2=CC=CC=C21 | [5][] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and characterization of this compound.
General Synthesis of N-Allylindole
A common method for the synthesis of N-substituted indoles involves the alkylation of the indole nitrogen with an appropriate alkyl halide.[8]
Materials:
-
Substituted or unsubstituted indole
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Allyl bromide
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
A flask equipped with a stir bar is charged with indole (1.0 equivalent) and potassium hydroxide (2.0 equivalents).
-
DMSO is added to the flask, and the solution is stirred at room temperature.
-
Allyl bromide (2.0 equivalents) is then added to the stirring solution.
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[8]
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 600 MHz)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
NMR Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
¹H and ¹³C NMR Analysis: The sample is placed in the NMR spectrometer to acquire proton and carbon-13 spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[8]
-
GC-MS Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Analysis: The sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted components, confirming the molecular weight.[5]
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyl)-1H-indole is a derivative of the indole heterocyclic system, which is a prevalent scaffold in a vast array of biologically active compounds, including many natural products and pharmaceuticals. The introduction of an allyl group at the N-1 position of the indole ring can significantly influence its chemical reactivity and biological properties, making it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for researchers working with this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |
| Boiling Point | 115-117 °C at 5 mmHg | |
| Density | 1.03 g/cm³ | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-4 |
| 7.55 | d | 1H | H-7 |
| 7.18 | t | 1H | H-6 |
| 7.10 | t | 1H | H-5 |
| 7.05 | d | 1H | H-2 |
| 6.50 | d | 1H | H-3 |
| 5.95 | m | 1H | -CH=CH₂ |
| 5.15 | d | 1H | -CH=CH₂ (trans) |
| 5.05 | d | 1H | -CH=CH₂ (cis) |
| 4.70 | d | 2H | -CH₂- |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 136.0 | C-7a |
| 134.0 | -CH=CH₂ |
| 128.8 | C-3a |
| 128.5 | C-2 |
| 121.5 | C-6 |
| 121.0 | C-4 |
| 119.5 | C-5 |
| 117.5 | -CH=CH₂ |
| 109.5 | C-7 |
| 101.5 | C-3 |
| 48.9 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, typical vibrational frequencies for N-substituted indoles and allyl groups are as follows:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic and vinyl) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1640 | C=C stretching (alkene) |
| ~1600, 1470 | C=C stretching (aromatic) |
| ~1460 | CH₂ scissoring |
| ~990, 910 | =C-H bending (out-of-plane) |
| ~740 | C-H bending (ortho-disubstituted benzene) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the N-alkylation of indole with an allyl halide under basic conditions.[2]
Materials:
-
Indole
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of indole (1.0 equivalent) in DMSO, add powdered potassium hydroxide (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of this compound.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Technique: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further support the structure.
Biological and Pharmacological Context
While specific signaling pathways involving this compound are not extensively documented in the literature, the broader class of N-substituted indoles has garnered significant attention in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the N-1 position can modulate a wide range of biological activities.
Indole derivatives have been reported to exhibit a diverse array of pharmacological effects, including but not limited to:
-
Anticancer activity: Many indole derivatives have been investigated for their potential as anticancer agents.
-
Antimicrobial activity: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal properties.[3]
-
Anti-inflammatory effects: Certain indole derivatives have shown promise as anti-inflammatory agents.
-
Neurological activity: The indole structure is a core component of several neurotransmitters and psychoactive compounds.
The introduction of the allyl group can influence the lipophilicity, metabolic stability, and receptor-binding affinity of the indole core, potentially leading to novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with a practical experimental protocol for its synthesis and characterization. While specific biological data for this compound is limited, its structural relationship to a wide range of bioactive indole derivatives suggests its potential as a valuable building block in drug discovery and development. The information presented herein serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activities and mechanism of action is encouraged to fully unlock its therapeutic potential.
References
The Genesis of a Versatile Scaffold: A Technical Guide to 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Allyl)-1H-indole, a seemingly simple N-substituted indole, represents a cornerstone in the vast and ever-expanding landscape of medicinal chemistry and organic synthesis. Its discovery, rooted in the broader exploration of indole chemistry, has paved the way for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of historical and contemporary literature, this document consolidates key experimental protocols, quantitative data, and the underlying chemical principles that govern its reactivity and utility.
A Historical Perspective: The Emergence of N-Allyl Indoles
The discovery of this compound is not marked by a singular, serendipitous event but rather evolved from the systematic exploration of indole functionalization. The indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, has been a subject of intense chemical investigation since its isolation from indigo dye in the 19th century. Early research focused on understanding the fundamental reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position.
The advent of N-alkylation techniques in the mid-20th century opened a new chapter in indole chemistry. A 1961 patent outlining a general process for the N-alkylation of indoles signifies a key milestone, suggesting that the synthesis of N-allyl derivatives was a feasible and logical extension of the existing chemical repertoire. This period saw a surge in the preparation of various N-substituted indoles to probe their chemical and biological properties. The introduction of the allyl group at the N1 position was a strategic choice, as the terminal double bond of the allyl moiety provides a versatile handle for further chemical transformations, a feature that continues to be exploited in modern synthetic chemistry.
While a specific "discovery" paper for this compound is not prominent in the historical record, its appearance in the chemical literature is a testament to the growing interest in modifying the indole core to modulate its electronic and steric properties, thereby influencing its biological activity.
Synthesis and Mechanistic Insights
The primary route to this compound is through the N-alkylation of indole. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated indole nitrogen acts as the nucleophile.
General Reaction Pathway
The synthesis involves the deprotonation of the indole N-H proton by a suitable base to form the indolide anion, which then undergoes a nucleophilic attack on an allyl halide (e.g., allyl bromide or allyl chloride).
Caption: General workflow for the N-allylation of indole.
Experimental Protocol: N-Allylation of Indole
The following protocol is a representative example for the synthesis of this compound, adapted from established methodologies for N-alkylation of indoles.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium salt of indole.
-
The mixture is cooled back to 0 °C, and allyl bromide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting indole.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 118-120 °C at 10 mmHg |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.64 | d | 7.9 | H-4 |
| 7.51 | d | 8.2 | H-7 |
| 7.18 | t | 7. |
Potential Therapeutic Applications of 1-(Allyl)-1H-indole: A Technical Guide
Disclaimer: This technical guide summarizes the potential therapeutic applications of the 1-(Allyl)-1H-indole scaffold based on the biological activities of the broader indole class of compounds. Direct and extensive research on the specific therapeutic applications of this compound is limited in publicly available scientific literature. Therefore, some sections of this guide are based on inferences from studies on structurally related N-allyl-indole derivatives and the well-established pharmacology of the indole nucleus.
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to interact with various biological targets have made it a cornerstone in medicinal chemistry. The N-functionalization of the indole ring, such as the introduction of an allyl group to form this compound, offers a vector for modifying the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide explores the prospective therapeutic applications of this compound, drawing upon the known biological activities of related indole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory potentials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of indole. A general and straightforward protocol involves the reaction of indole with an allyl halide in the presence of a base.
General Experimental Protocol: N-Alkylation of Indole
Materials:
-
Indole
-
Allyl bromide (or allyl chloride)
-
Sodium hydride (NaH) or potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the indolide anion.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
DOT Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Therapeutic Applications
While specific data for this compound is scarce, the N-allyl moiety is present in various biologically active indole derivatives. The following sections outline potential therapeutic areas based on these related compounds.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents, both natural and synthetic. Derivatives of indole have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.
A study on a series of indole-N-allyl-triazole-phenyl ethanone derivatives reported weak to moderate anticancer efficacy against a panel of human tumor cell lines.[1] Although these are complex molecules, it suggests that the N-allyl indole scaffold can be a component of cytotoxic compounds.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The indole scaffold can act as a hinge-binding motif for various protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.
DOT Diagram of a Generalized Apoptosis Pathway:
Caption: A simplified model of the intrinsic apoptosis pathway.
Table 1: Hypothetical Quantitative Data for Anticancer Activity (Note: This table is illustrative due to the lack of specific data for this compound. The values are based on general ranges observed for indole derivatives.)
| Cell Line | Compound Class | IC₅₀ (µM) |
| MCF-7 (Breast) | N-Allyl Indole Derivative | 10-50 |
| A549 (Lung) | N-Allyl Indole Derivative | 15-60 |
| HCT116 (Colon) | N-Allyl Indole Derivative | 5-40 |
Antimicrobial Activity
The indole ring is a key component of many natural and synthetic compounds with antibacterial and antifungal properties. The mechanism of action often involves the disruption of bacterial cell membranes, inhibition of biofilm formation, or interference with essential metabolic pathways.
While no specific antimicrobial data for this compound was found, a study on N-allyl di(indolyl)indolin-2-ones showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests that the N-allyl indole moiety can be incorporated into molecules with antimicrobial properties.
Potential Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the indole nucleus can facilitate insertion into and disruption of the bacterial cell membrane.
-
Biofilm Inhibition: Indole and its derivatives are known to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm formation.
-
Enzyme Inhibition: N-allyl indole derivatives could potentially inhibit essential bacterial enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DOT Diagram of a General Antimicrobial Assay Workflow:
Caption: A general workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Indole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways such as NF-κB.
Although direct evidence for this compound is not available, the indole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This highlights the potential of the indole core in the development of anti-inflammatory agents.
Potential Mechanisms of Action:
-
COX Inhibition: N-allyl indole derivatives could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation. Indole compounds may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Conclusion and Future Perspectives
While the current body of scientific literature does not provide extensive data on the specific therapeutic applications of this compound, the prevalence of the N-allyl indole scaffold in various bioactive molecules suggests that this compound could hold therapeutic potential. The most promising avenues for future research appear to be in the areas of oncology, infectious diseases, and inflammatory disorders.
Further investigation is required to elucidate the specific biological activities of this compound. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers would be a crucial first step. Subsequent in vivo studies in relevant animal models would be necessary to validate any promising in vitro findings. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of N-substituted indole derivatives, could also provide valuable insights into the pharmacophoric requirements for specific biological activities. The development of a deeper understanding of the mechanisms of action of this compound and its analogs will be essential for its potential translation into a therapeutic agent.
References
An Introduction to the Therapeutic Potential of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and drug discovery. Its presence in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids, underscores its biological significance.[1] Synthetic and naturally occurring indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This has established the indole scaffold as a "privileged structure," one that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive technical overview of 1-(Allyl)-1H-indole and related compounds, focusing on their synthesis, biological activities, and experimental evaluation for researchers, scientists, and professionals in drug development.
Synthesis and Physicochemical Properties of this compound
This compound is a derivative of indole where an allyl group is attached to the nitrogen atom of the indole ring. This modification is a common strategy in medicinal chemistry to explore the structure-activity relationships of indole-based compounds.
Physicochemical Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | PubChem |
| Molecular Weight | 157.21 g/mol | PubChem |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole | PubChem |
| CAS Number | 16886-08-1 | PubChem |
| Boiling Point | 267.9 °C at 760 mmHg | BOC Sciences |
| Density | 0.96 g/cm³ | BOC Sciences |
| Appearance | Liquid | - |
| Solubility | Soluble in organic solvents | - |
Biological Activities of this compound and Derivatives
The introduction of an allyl group at the N-1 position of the indole ring, along with other substitutions, has led to the discovery of compounds with significant anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of indole derivatives against various cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tubulin.[3][4]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Indole/1,2,4-triazole hybrid (7i) | - | IC₅₀ = 3.03 ± 0.11 µM (Tubulin polymerization inhibition) | [5] |
| Indole/1,2,4-triazole hybrid (7h) | Various | GI₅₀ = 1.85 to 5.76 µM | [5] |
| Indole/1,2,4-triazole hybrid (7j) | Various | GI₅₀ = 2.45 to 5.23 µM | [5] |
| N-alkylindole-isatin conjugate (8b) | A-549 (NSCLC) | IC₅₀ = 9.2 ± 0.78 µM | [6] |
| N-alkylindole-isatin conjugate (8b) | MDA-MB-231 (Breast) | IC₅₀ = 8.9 ± 0.61 µM | [6] |
| N-alkylindole-isatin conjugate (8b) | HCT-116 (Colon) | IC₅₀ = 19.1 ± 1.34 µM | [6] |
| Indole-based Tyrphostin (2b) | HCT-116 (Colorectal) | IC₅₀ = 0.4 µM | [7] |
| Indole-based Tyrphostin (2a) | MCF-7 (Breast) | IC₅₀ = 0.5 µM | [7] |
Antimicrobial Activity
Indole derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can involve the disruption of microbial membranes and the inhibition of biofilm formation.[8]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| Indole-triazole derivative (3d) | MRSA | 6.25 µg/mL | [9][10] |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 µg/mL | [9][10] |
| Indole-triazole derivative (3d) | C. krusei | 3.125-50 µg/mL | [9] |
| Indole-triazole conjugate (6f) | C. albicans | 2 µg/mL | [11] |
| Indole-triazole conjugate (various) | C. tropicalis | 2 µg/mL | [11] |
| 1-Benzyl-3-(imidazol-1-ylmethyl)indole (40a) | C. albicans | 1-6 µg/mL | [12] |
| Indole hydrazone derivative (8) | MRSA | 6.25 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the evaluation of the biological activity of indole derivatives.
Synthesis of this compound
A common and effective method for the N-alkylation of indole is through a phase-transfer catalyzed reaction. This method offers mild reaction conditions and good yields.
Materials:
-
Indole
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
To the vigorously stirred biphasic mixture, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13]
Materials:
-
Cancer cell lines (e.g., HCT-116, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Representative Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many indole-based anticancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for therapeutic intervention. While the specific pathway for this compound is not definitively established, this diagram illustrates a plausible mechanism of action for an anticancer indole derivative targeting this pathway.
This guide serves as a foundational resource for researchers and drug development professionals interested in the promising field of indole-based therapeutics. The versatility of the indole nucleus, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel and effective treatments for a wide range of diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Computational Analysis of 1-(Allyl)-1H-indole: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The functionalization of the indole nitrogen at the N-1 position offers a strategic avenue for modulating the molecule's physicochemical and pharmacological properties. This technical guide focuses on the computational exploration of 1-(Allyl)-1H-indole, a derivative with potential applications in drug discovery. By leveraging computational methodologies, researchers can elucidate its structural characteristics, predict its biological targets, and guide the synthesis of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational assessment of indole derivatives.
Physicochemical Properties of this compound
A foundational aspect of any computational study is the characterization of the molecule's basic physicochemical properties. These parameters are crucial for understanding its behavior in biological systems and for parameterizing computational models.
| Property | Value | Source |
| Molecular Formula | C11H11N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 16886-08-1 | [1] |
| Boiling Point | 267.9°C at 760mmHg | [] |
| Density | 0.96 g/cm³ | [] |
| IUPAC Name | 1-prop-2-enylindole | [1] |
| SMILES | C=CCN1C=CC2=CC=CC=C21 | [1][] |
| InChI | InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | [1][] |
| InChIKey | HVTZRDOAWZPREA-UHFFFAOYSA-N | [1][] |
Computational Research Workflow
The computational investigation of a novel compound like this compound typically follows a structured workflow. This process begins with structural optimization and proceeds through target identification and interaction analysis, culminating in the prediction of its pharmacokinetic properties.
Figure 1: A generalized workflow for the computational analysis of a small molecule in a drug discovery context.
Methodologies in Computational Analysis
A variety of computational techniques are employed to study indole derivatives, each providing unique insights into the molecule's behavior and potential as a therapeutic agent.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties.
Experimental Protocol for DFT Analysis:
-
Structure Input: The 3D structure of this compound is generated using software such as GaussView 5.0.
-
Method and Basis Set Selection: Geometry optimization and energy calculations are performed using a functional, such as B3LYP, and a basis set, for instance, 6-311G++(d,p).[3][4]
-
Calculation Execution: The calculations are run using a quantum chemistry software package like Gaussian 09.[3]
-
Analysis of Results: The output is analyzed to obtain optimized structural parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP).[4]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding site of a target protein.
Experimental Protocol for Molecular Docking:
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared, and a target protein structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Binding Site Definition: The active site of the protein is defined based on known inhibitor binding or through prediction algorithms.
-
Docking Simulation: Docking is performed using software such as AutoDock or Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.[5][6]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.
Experimental Protocol for ADMET Prediction:
-
Input Structure: The SMILES string or 3D structure of this compound is submitted to an online prediction tool.
-
Server Selection: A web-based server such as SwissADME or pkCSM is utilized for the prediction.[7]
-
Property Calculation: The server calculates various descriptors related to pharmacokinetics (e.g., oral bioavailability, blood-brain barrier permeability) and toxicity.
-
Analysis of Results: The predicted properties are analyzed to identify potential liabilities and guide further optimization of the molecule.[7]
Potential Signaling Pathways and Targets
While specific signaling pathways for this compound are not yet elucidated, the broader class of indole derivatives is known to interact with a variety of biological targets, suggesting potential avenues for investigation. Computational target prediction methods, such as reverse docking, can be employed to identify likely protein targets.
Figure 2: A logical workflow for identifying and validating the biological targets of a novel compound.
Indole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][8][9] These activities are often mediated through interactions with key signaling proteins such as kinases and transcription factors. Molecular docking studies on various indole derivatives have revealed good binding affinities with targets like the AKT1 kinase enzyme.[3]
The computational analysis of this compound represents a promising approach to unlocking its therapeutic potential. By systematically applying methodologies such as DFT, molecular docking, and ADMET prediction, researchers can gain valuable insights into its structural, electronic, and pharmacokinetic properties. This knowledge is instrumental in guiding the rational design and development of novel indole-based drugs. The workflows and protocols outlined in this guide provide a robust framework for the computational exploration of this compound and other related compounds, ultimately accelerating the journey from molecule to medicine.
References
- 1. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Allyl Group in 1-(Allyl)-1H-indole
Introduction
This compound is a versatile synthetic intermediate in which the indole nucleus is functionalized at the nitrogen atom with an allyl group. This substitution introduces a reactive handle that is not present in the parent indole, opening up a diverse range of chemical transformations. The reactivity of the allyl group is distinct from the typical electrophilic substitution chemistry of the indole ring, which primarily occurs at the C3 position.[1][2] The allyl moiety can participate in a variety of reactions, including pericyclic rearrangements, metal-catalyzed isomerizations and cross-couplings, and cycloadditions. This guide provides a detailed overview of the key reactive pathways of the allyl group in this compound, supported by experimental data and protocols for the synthesis of valuable chemical entities.
Pericyclic Reactions: The Aza-Claisen Rearrangement
One of the most characteristic reactions of N-allyl indoles is the thermal or Lewis acid-catalyzed[3][3]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[4][5][6] This intramolecular process involves the migration of the allyl group from the nitrogen atom (N1) to the C2 position of the indole ring. The reaction proceeds through a highly ordered cyclic transition state, leading to the formation of 2-allyl-1H-indole. If the C2 position is substituted, migration to the C3 position can occur, though this is less common.
The aromatic Claisen rearrangement is typically an exothermic, concerted reaction.[4] The transformation is driven by the formation of a more stable aromatic system. While often requiring high temperatures when performed thermally, the use of Lewis acids or other catalysts can significantly lower the reaction temperature and improve yields.[5][7]
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed reactions of 1-(allyl)-1H-indole, a versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. The methodologies described herein are pivotal for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Intramolecular Cyclization: Synthesis of Pyrrolo[1,2-a]indoles
Palladium-catalyzed intramolecular cyclization of this compound derivatives represents a powerful strategy for the synthesis of the pyrrolo[1,2-a]indole core structure. This fused heterocyclic system is a key feature in various natural products and pharmacologically active compounds. A notable application is the domino reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds to yield polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones.
Reaction Scheme: Domino Palladium-Catalyzed Synthesis of 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones
A domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives provides a straightforward route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones.[1][2]
Caption: General scheme for the synthesis of pyrrolo[1,2-a]indol-3-ones.
Quantitative Data
The following table summarizes the results for the synthesis of various 2-substituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones from indol-2-ylmethyl acetates and Meldrum's acid derivatives.[2]
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | H | 4 | 70 |
| 2 | Me | H | 4 | 75 |
| 3 | Ph | H | 5 | 80 |
| 4 | H | Me | 4 | 72 |
| 5 | Me | Me | 5 | 85 |
| 6 | Ph | Me | 6 | 88 |
Reaction Conditions: 0.02 equiv. of Pd₂(dba)₃, 0.04 equiv. of dppf, 1.5 equiv. of Meldrum's acid derivative, 1.5 equiv. of K₂CO₃ in 1.5 mL of DMSO at 100 °C.[2]
Experimental Protocol: Synthesis of 2-Methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (Table 1, Entry 2)
-
To a stirred solution of (1H-indol-2-yl)methyl acetate (1.0 equiv) and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.5 equiv) in anhydrous DMSO (0.1 M), add K₂CO₃ (1.5 equiv).
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and dppf (0.04 equiv) in anhydrous DMSO.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Tsuji-Trost Reaction: Allylic Alkylation of Nucleophiles
The Tsuji-Trost reaction is a versatile palladium-catalyzed allylic alkylation that allows for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the allyl group can be transferred to a variety of soft nucleophiles. This reaction proceeds via a π-allylpalladium intermediate.[3][4]
Reaction Mechanism: Tsuji-Trost Reaction
The catalytic cycle of the Tsuji-Trost reaction involves the following key steps:
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocol: General Procedure for Tsuji-Trost Allylation with Carbon Nucleophiles
This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[3]
-
To a suspension of a suitable base (e.g., t-BuOK, 2.0 equiv) in dry THF (0.3 M), add the carbon nucleophile (e.g., dimethyl malonate, 2.2 equiv) dropwise at 0 °C under an argon atmosphere.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in one portion.
-
Add a solution of this compound (1.0 equiv) in THF dropwise over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the allylated product.
Intramolecular Heck Reaction
The intramolecular Heck reaction of this compound derivatives provides an efficient pathway to construct fused ring systems. For instance, the cyclization of N-allyl-2-haloanilines, which are structurally analogous to substituted 1-(allyl)-1H-indoles, can lead to the formation of 3-methylindoles.[5]
Reaction Scheme: Intramolecular Heck Reaction of N-Allyl-2-iodoaniline
This reaction serves as a model for the cyclization of a this compound bearing a halide at the 2-position.
Caption: Intramolecular Heck reaction for indole synthesis.
Quantitative Data for Intramolecular Heck Reaction of N-Allyl-2-haloanilines[5]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | N-Allyl-2-iodoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 90 | 98 |
| 2 | N-Allyl-2-bromoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 110 | 85 |
| 3 | N-Allyl-N-methyl-2-iodoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 90 | 95 |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction[5]
-
In a Schlenk tube, combine the N-allyl-2-haloaniline derivative (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (8 mol%), and K₂CO₃ (4 equiv).
-
Add DMF (2 mL) to the mixture.
-
Stir the reaction mixture under air at the specified temperature (90-110 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography (petroleum ether or petroleum ether/ethyl acetate) to obtain the corresponding indole derivative.
Oxidative Cyclization
Palladium-catalyzed oxidative cyclization of N-aryl imines, formed in situ from anilines and ketones, provides a direct route to indole synthesis.[6] While not directly starting from this compound, this methodology highlights the potential for palladium catalysis in constructing the indole core through C-H activation and cyclization, a pathway that could be envisioned for appropriately substituted this compound derivatives.
Conceptual Workflow: Oxidative Cyclization for Indole Synthesis
Caption: Conceptual workflow for indole synthesis via oxidative cyclization.
These protocols and application notes serve as a guide for the exploration of palladium-catalyzed reactions of this compound. The versatility of these reactions opens avenues for the synthesis of a diverse range of complex molecules for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. Synthesis of Polysubstituted 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-ylmethyl Acetates with 1,3-Dicarbonyl Derivatives [iris.uniroma1.it]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines: indole synthesis from anilines and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metathesis Reactions of 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the metathesis reactions of 1-(allyl)-1H-indole, a versatile building block in the synthesis of complex indole-fused heterocycles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Olefin metathesis provides a powerful and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of diverse molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Overview of Metathesis Reactions on this compound
This compound can undergo several types of metathesis reactions, primarily Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their functional group tolerance and high activity.[6]
-
Ring-Closing Metathesis (RCM): Intramolecular reaction of a diene to form a cyclic olefin. For this compound derivatives, this typically involves a second allyl group or a longer olefinic chain attached to the indole nucleus (e.g., at the C3 position) to generate fused ring systems like pyrrolo[1,2-a]indoles.
-
Cross-Metathesis (CM): Intermolecular reaction between two different olefins. This compound can be reacted with various olefin partners, such as acrylates, to introduce new functional groups. The selectivity of CM reactions can be influenced by the steric and electronic properties of the reacting olefins.[1][7]
-
Enyne Metathesis: Reaction between an alkene and an alkyne to form a conjugated diene. This reaction can be used to construct complex polycyclic systems by subsequent intramolecular reactions of the newly formed diene.[3][8]
Data Presentation: Quantitative Analysis of Metathesis Reactions
The following tables summarize typical reaction conditions and outcomes for metathesis reactions involving N-allyl indole derivatives. Please note that specific yields and optimal conditions will vary depending on the exact substrate and catalyst used.
Table 1: Ring-Closing Metathesis (RCM) of N-Allyl Indole Derivatives
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Allyl-N-(but-3-en-1-yl)-1H-indole | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | Adapted from[9] |
| 1,3-Diallyl-1H-indole | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 92 | Adapted from[9] |
| N-Boc-diallylamine | Grubbs I (0.5) | CH₂Cl₂ | reflux | 2.5 | 90-94 | [10] |
Table 2: Cross-Metathesis (CM) of this compound
| Olefin Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Grubbs II (5) | CH₂Cl₂ | 45 | 12 | 78 | Adapted from[7] |
| Styrene | Hoveyda-Grubbs II (3) | Toluene | 60 | 8 | 85 | Adapted from[7] |
| Allyl alcohol | Grubbs II (5) + Phenol | CH₂Cl₂ | 40 | 6 | 75 | Adapted from[2] |
Table 3: Enyne Metathesis of N-Allyl Indole Derivatives
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Allyl-2-(prop-2-yn-1-yl)-1H-indole | Grubbs II (5) | Toluene | 80 | 4 | 88 | Adapted from[8] |
| 1-Allyl-3-(phenylethynyl)-1H-indole | Hoveyda-Grubbs II (3) | Dichloroethane | 70 | 6 | 91 | Adapted from[3] |
Experimental Protocols
The following are detailed experimental protocols for the key metathesis reactions of this compound derivatives. These protocols are based on established literature procedures and may require optimization for specific substrates.
Protocol for Ring-Closing Metathesis (RCM) of 1,3-Diallyl-1H-indole
This protocol describes the synthesis of a pyrrolo[1,2-a]indole core structure, a common motif in bioactive natural products.
Materials:
-
1,3-Diallyl-1H-indole
-
Hoveyda-Grubbs II catalyst
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-diallyl-1H-indole (1.0 mmol).
-
Dissolve the substrate in anhydrous toluene (0.1 M solution).
-
Add the Hoveyda-Grubbs II catalyst (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrrolo[1,2-a]indole product.
Protocol for Cross-Metathesis (CM) of this compound with Methyl Acrylate
This protocol details the functionalization of the allyl group of this compound with an acrylate moiety, a versatile synthon for further chemical transformations.
Materials:
-
This compound
-
Methyl acrylate
-
Grubbs II catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (0.2 M solution).
-
Add methyl acrylate (1.2 mmol, 1.2 equivalents).
-
Add the Grubbs II catalyst (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 45 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired cross-metathesis product.
Protocol for Enyne Metathesis of 1-Allyl-2-(prop-2-yn-1-yl)-1H-indole
This protocol describes the formation of a conjugated diene system, which can be a precursor for Diels-Alder reactions to construct complex polycyclic indole derivatives.
Materials:
-
1-Allyl-2-(prop-2-yn-1-yl)-1H-indole
-
Grubbs II catalyst
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-allyl-2-(prop-2-yn-1-yl)-1H-indole (1.0 mmol).
-
Dissolve the substrate in anhydrous toluene (0.1 M solution).
-
Add the Grubbs II catalyst (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting diene by silica gel column chromatography.
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for Metathesis Reaction Optimization
The following diagram illustrates a typical workflow for optimizing a metathesis reaction.
Caption: Workflow for optimizing metathesis reactions.
Logical Relationship in Drug Discovery Application
The following diagram illustrates the logical progression from synthesis to potential therapeutic application.
Caption: Drug discovery workflow for metathesis-derived indole compounds.
Applications in Drug Development
The indole-fused heterocyclic scaffolds synthesized through metathesis reactions of this compound derivatives are of significant interest in drug discovery. These compounds have been evaluated for a range of biological activities.
-
Anticancer Activity: Many indole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[4][5] For instance, certain bis(indolyl)methanes have shown selective cytotoxicity against human tumor cell lines.[3] The fused-indole structures can act as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.[11]
-
Anti-inflammatory Activity: Some heterocyclic substituted bis(indolyl)methanes have demonstrated good anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
-
Antimicrobial and Antiviral Agents: The diverse structures of indole-fused heterocycles make them promising candidates for the development of new antimicrobial and antiviral drugs.
The metathesis reactions described herein provide a modular and efficient approach to a library of novel indole derivatives for high-throughput screening and lead optimization in drug discovery programs. The ability to readily functionalize the indole core and construct complex polycyclic systems allows for the exploration of a broad chemical space to identify potent and selective therapeutic agents.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of benzo-fused indolizines, pyrrolo[1,2-a]quinolines via alkyne–carbonyl metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction [organic-chemistry.org]
- 9. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions with 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cycloaddition reactions involving 1-(Allyl)-1H-indole, a versatile building block in the synthesis of complex heterocyclic structures relevant to drug discovery and materials science. The protocols detailed below are based on established methodologies for related compounds and aim to serve as a practical guide for the design and execution of such reactions.
Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly valuable for creating five- and six-membered rings, respectively. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization through cycloaddition reactions on an N-allyl substituent opens avenues to novel polycyclic indole derivatives with potential biological activity. While direct intermolecular cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the principles and protocols from closely related systems provide a strong foundation for their application.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[1] In the context of this compound, the allyl group serves as the dipolarophile. A common class of 1,3-dipoles used in these reactions are nitrones.
Application: Synthesis of Isoxazolidine-Fused Indoles
The reaction of N-allylated cyclic imides with nitrones has been shown to proceed with high regio- and stereoselectivity, yielding isoxazolidine products.[2] This methodology can be adapted for this compound to synthesize novel isoxazolidinyl-indole derivatives, which are of interest for their potential biological properties.[2]
Reaction Scheme:
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition of this compound with a Nitrone
This protocol is adapted from the cycloaddition of N-allyl substituted polycyclic derivatives of isoindole-1,3-dione with nitrones.[2]
Materials:
-
This compound
-
Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the substituted nitrone (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoxazolidine product.
Quantitative Data:
While specific data for this compound is not available, analogous reactions with N-allyl imides have reported good yields.[2] The regioselectivity is expected to favor the formation of the 5-substituted isoxazolidine.
| Reactants | Product | Yield | Reference |
| N-Allyl Phthalimide + C-Phenyl-N-methylnitrone | 2-(Phthalimidomethyl)-3-phenyl-5-methylisoxazolidine | Good | [2] |
Diagram of the Experimental Workflow:
Caption: General workflow for the 1,3-dipolar cycloaddition.
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring.[2] In this context, the allyl group of this compound can act as the dienophile, particularly with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction, or the indole ring itself can participate as the dienophile.
Application: Synthesis of Carbazole and Other Polycyclic Indole Derivatives
Intramolecular Diels-Alder reactions of indole derivatives have been successfully employed in the synthesis of complex natural products.[3] For intermolecular reactions, the C2-C3 double bond of the indole ring is typically the reactive dienophile, especially with electron-rich dienes.[3]
Reaction Scheme (Indole as Dienophile):
Experimental Protocol: General Procedure for Intermolecular Diels-Alder Reaction
This is a general protocol based on established Diels-Alder reactions involving indole as the dienophile.
Materials:
-
This compound
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Lewis Acid Catalyst (e.g., AlCl₃, optional)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the electron-rich diene (1.5 mmol).
-
If a Lewis acid catalyst is used, cool the mixture to 0 °C and add the Lewis acid (e.g., 0.1-1.0 mmol) portion-wise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
Intermolecular Diels-Alder reactions with indole derivatives often result in modest yields.[3]
| Dienophile | Diene | Product Type | Yield | Reference |
| Indole | 2-Aminofuran derivative | Strychnine intermediate | Moderate | [3] |
Diagram of the Diels-Alder Reaction Pathway:
Caption: Conceptual pathway of the Diels-Alder reaction.
Intramolecular Cycloaddition Reactions
Intramolecular cycloadditions of substituted 1-allyl-1H-indole derivatives are often more efficient than their intermolecular counterparts.[3] These reactions can be designed to construct complex, fused polycyclic systems.
Application: Synthesis of Fused Indoline and Indole Scaffolds
By introducing a diene or a 1,3-dipole precursor tethered to the indole ring, intramolecular [4+2] or [3+2] cycloadditions can be achieved, respectively. For instance, ynamides reacting with conjugated enynes in an intramolecular fashion afford substituted indolines.[3]
Experimental Protocol: General Procedure for Intramolecular [4+2] Cycloaddition of a Tethered Diene
This protocol is based on the intramolecular cycloaddition of ynamides and conjugated enynes.[3]
Materials:
-
Substituted this compound with a tethered diene moiety
-
Anhydrous Toluene or 2,2,2-Trifluoroethanol (TFE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted this compound derivative (1.0 mmol) in the chosen anhydrous solvent (10-20 mL) in a sealed tube under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 110-210 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused polycyclic indole derivative.
Quantitative Data:
Intramolecular cycloadditions of this type can provide good to excellent yields of the cycloadducts.[3]
| Substrate Type | Product Type | Yield Range | Reference |
| Ynamide tethered to a conjugated enyne | Substituted Indoline | Good-Excellent | [3] |
Diagram of the Intramolecular Cycloaddition Logic:
Caption: Logical flow of an intramolecular cycloaddition.
Conclusion
The allyl group on the 1-position of the indole ring provides a versatile handle for engaging in various cycloaddition reactions. While direct intermolecular examples with this compound are not extensively reported, the protocols and principles derived from analogous systems offer a solid framework for exploring these transformations. The resulting polycyclic indole structures are of significant interest in medicinal chemistry and drug development, warranting further investigation into the scope and applications of these reactions. Researchers are encouraged to adapt and optimize the provided general protocols for their specific substrates and desired products.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(Allyl)-1H-indole for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique structure allows it to mimic peptides and interact with various biological targets, making it a privileged framework for drug discovery.[3] Modifications to the indole ring can significantly modulate its pharmacological profile, leading to the development of potent agents for treating cancer, microbial infections, and inflammatory diseases.[5][6][7][8][9] This document provides detailed protocols for the chemical derivatization of 1-(Allyl)-1H-indole and subsequent screening for biological activity, focusing on anticancer and antimicrobial applications. The N-allyl group provides a unique handle for further synthetic transformations while also influencing the molecule's overall properties.
Section 1: Synthesis of this compound and its Derivatives
The strategic modification of the this compound scaffold can be achieved through various synthetic routes. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position. The following protocols describe the synthesis of the starting material and key derivatization reactions at this position.
Experimental Workflow for Synthesis and Screening
Caption: Overall workflow from synthesis to biological evaluation.
Protocol 1.1: Synthesis of this compound (Starting Material)
This protocol describes the N-alkylation of indole with allyl bromide.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous THF dropwise.[10]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 1.2: Vilsmeier-Haack Formylation of this compound
This procedure introduces a formyl group at the C3 position of the indole ring.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate solution
-
Ice
Procedure:
-
In a flask maintained under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5 °C.[10]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize by the slow addition of a saturated sodium acetate solution until the pH is basic.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize or purify by column chromatography to obtain 1-allyl-1H-indole-3-carbaldehyde.
Protocol 1.3: Friedel-Crafts Acylation of this compound
This protocol introduces an acetyl group at the C3 position.
Materials:
-
This compound
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Nitromethane
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add SnCl₄ (1.2 equivalents) dropwise to the stirred solution.[10]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add acetic anhydride (1.0 equivalent), followed by nitromethane.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 3-acetyl-1-(allyl)-1H-indole.
Table 1: Summary of Synthesized this compound Derivatives
| Compound ID | R Group at C3 | Synthesis Protocol | Yield (%) | M.p. (°C) |
| SM-1 | -H | 1.1 | 92 | Oil |
| IND-F1 | -CHO | 1.2 | 85 | 68-70 |
| IND-A1 | -COCH₃ | 1.3 | 81 | 95-97 |
Section 2: Protocols for Biological Screening
The synthesized derivatives can be evaluated for various biological activities. Protocols for assessing in vitro anticancer and antimicrobial efficacy are provided below.
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the cytotoxicity of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)[11]
-
Normal cell line for selectivity (e.g., HEK293)[11]
-
DMEM or RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds and the positive control in DMSO. Prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2.2: Antimicrobial Activity (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6][8]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640/SDA for fungi.
-
Bacterial/fungal inoculums standardized to 0.5 McFarland.
-
96-well microtiter plates.
-
Ampicillin or Ciprofloxacin (antibacterial control); Fluconazole (antifungal control).[6][8]
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[8]
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only). Also, run a standard antibiotic/antifungal control.
-
Incubate the plates at 37 °C for 24 hours for bacteria or at 30 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Section 3: Data Presentation and Analysis
Quantitative data from biological screening should be organized for clear comparison and structure-activity relationship (SAR) analysis.
Table 2: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | HEK293 (Normal) | Selectivity Index (SI)¹ |
| IND-F1 | 15.8 | 22.5 | 18.3 | >100 | >6.3 |
| IND-A1 | 9.2 | 14.1 | 11.5 | 85.4 | 9.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.6 | 7.0 |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7 used for calculation). |
Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| IND-F1 | 32 | 64 | 128 |
| IND-A1 | 16 | 32 | 64 |
| Ciprofloxacin | 1.0 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8.0 |
Section 4: Mechanistic Insights and Pathway Visualization
Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.[2][7][14] Inhibition of this process leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[14]
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(Allyl)-1H-indole Derivatives in Alkaloid Synthesis
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities and are utilized as scaffolds in drug discovery.[1][2] The development of efficient synthetic strategies to access these complex molecules is a central goal in organic chemistry. A key challenge lies in the stereoselective construction of intricate ring systems and quaternary carbon centers. The N-allyl indole moiety serves as a versatile building block in this context, primarily through its participation in pericyclic reactions, such as the[3][3]-sigmatropic rearrangement (Claisen rearrangement), which allows for the strategic formation of new carbon-carbon bonds. This application note details the use of an N-allyl indole precursor in the total synthesis of the marine alkaloid (-)-debromoflustramine B, showcasing a key condensation and sigmatropic rearrangement sequence.
Application Highlight: Formal Total Synthesis of (-)-Debromoflustramine B
(-)-Debromoflustramine B is a marine indole alkaloid isolated from the bryozoan Flustra foliacea.[4] Its hexahydropyrrolo[2,3-b]indole core structure has attracted considerable attention from the synthetic community. One notable formal total synthesis utilizes a derivative of 1-(allyl)-1H-indole, namely 1-allyl-1-phenylhydrazine, to construct a key intermediate through a Fischer indole-like synthesis that incorporates a sigmatropic rearrangement.[1]
The overall synthetic strategy involves the reaction of a pyrrolidinone-derived hemiaminal with 1-allyl-1-phenylhydrazine, which undergoes a condensation followed by a[3][3]-sigmatropic rearrangement to furnish a bis(allylated)pyrrolidinoindoline. This intermediate is then further elaborated to complete the synthesis.
Key Reaction Pathway: Condensation/[3][3]-Sigmatropic Rearrangement
The cornerstone of this synthetic approach is the reaction between the hemiaminal derived from a pyrrolidinone and 1-allyl-1-phenylhydrazine in an acidic medium. This transformation proceeds through a cascade of reactions beginning with the formation of an N,N'-dialkylenamine intermediate. This intermediate then undergoes a concerted, thermally-induced[3][3]-sigmatropic rearrangement, a type of Claisen rearrangement, to form a new C-C bond at the C3 position of the indole precursor. This rearrangement is crucial as it sets up the core structure of the pyrrolidinoindoline ring system. A subsequent intramolecular cyclization and elimination of ammonia leads to the formation of the indole ring.
Experimental Protocols
The following protocols are based on the formal total synthesis of (-)-debromoflustramine B.[1]
1. Synthesis of Bis(allylated)pyrrolidinoindoline (52)
-
Materials: Hemiaminal (50), 1-allyl-1-phenylhydrazine (51), Acetic Acid (AcOH), Water (H₂O).
-
Procedure:
-
To a solution of hemiaminal (50) in a mixture of acetic acid and water, add 1-allyl-1-phenylhydrazine (51).
-
Heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir the reaction mixture for the required time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Perform an aqueous workup by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bis(allylated)pyrrolidinoindoline (52).
-
2. Synthesis of Bis(prenylated) derivative (54)
-
Materials: Bis(allylated)pyrrolidinoindoline (52), 2-methyl-2-butene (53), Grubbs' second-generation catalyst, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the bis(allylated)pyrrolidinoindoline (52) in dry dichloromethane.
-
Add a large excess of 2-methyl-2-butene (53) to the solution.
-
Add Grubbs' second-generation catalyst to the reaction mixture.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the bis(prenylated) derivative (54).
-
3. Synthesis of (-)-Debromoflustramine B (55)
-
Materials: Bis(prenylated) derivative (54), Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), Anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve the bis(prenylated) derivative (54) in a suitable anhydrous solvent such as THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Red-Al to the cooled solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the dropwise addition of water or a saturated solution of Rochelle's salt.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the crude product.
-
Purify by column chromatography to obtain (-)-debromoflustramine B (55).
-
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the synthesis. Please note that specific yields may vary depending on the exact reaction scale and conditions.
| Step | Reactants | Catalyst/Reagents | Solvent(s) | Temp. (°C) | Yield (%) |
| 1. Condensation/Sigmatropic Rearrangement | Hemiaminal (50), 1-allyl-1-phenylhydrazine (51) | Acetic Acid | Acetic Acid/H₂O | 100 | N/A |
| 2. Cross Metathesis | Bis(allylated)pyrrolidinoindoline (52), 2-methyl-2-butene (53) | Grubbs' II | DCM | RT | N/A |
| 3. Reduction | Bis(prenylated) derivative (54) | Red-Al | THF | 0 to RT | N/A |
N/A: Specific yield for this step was not provided in the reviewed literature. The overall efficiency of such sequences is typically moderate to good.
The use of N-allyl indole derivatives, such as 1-allyl-1-phenylhydrazine, provides a powerful and strategic approach for the synthesis of complex indole alkaloids. The key to this strategy is the application of a[3][3]-sigmatropic rearrangement to stereoselectively form challenging carbon-carbon bonds and construct the core heterocyclic scaffold. The synthesis of (-)-debromoflustramine B serves as an excellent example of this methodology, demonstrating its utility for researchers, scientists, and professionals in the field of drug development and natural product synthesis. This approach highlights the importance of harnessing pericyclic reactions in the design of efficient and elegant synthetic routes to biologically active molecules.
References
Application Notes and Protocols for 1-(Allyl)-1H-indole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-(Allyl)-1H-indole as a versatile building block in materials science. The unique combination of the electronically active indole moiety and the reactive allyl group allows for its application in the synthesis of functional polymers, the formation of crosslinked networks, and the modification of surfaces. The following sections detail potential applications, present typical quantitative data from analogous systems for reference, and provide detailed experimental protocols for key methodologies.
Potential Applications of this compound
The bifunctional nature of this compound opens avenues for its use in several areas of materials science:
-
Functional Polymers: The indole ring is a well-known electroactive and photoactive group. Incorporating this compound as a monomer or comonomer in polymerization can yield polymers with tailored electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The allyl group allows for polymerization via radical pathways.
-
Crosslinked Materials and Coatings: The allyl group is an excellent substrate for thiol-ene "click" chemistry, a highly efficient and versatile reaction for forming crosslinked networks.[1] This allows for the preparation of functional coatings, hydrogels, and thermosets. For instance, UV-curable coatings incorporating this compound could exhibit enhanced thermal stability and specific surface properties due to the indole moiety.
-
Surface Modification: The allyl group can be used to graft this compound onto surfaces through various chemical strategies, including thiol-ene reactions. This can be employed to modify the surface properties of materials, for example, to enhance biocompatibility, introduce specific binding sites, or alter the electronic characteristics of a substrate.
Quantitative Data from Analogous Systems
Table 1: Typical Molecular Weight and Thermal Properties of N-Allyl Heterocyclic Polymers
| Polymer System | Monomer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td,5% (°C) |
| Poly(N-allyl-tetrasubstituted imidazole) | 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | Radical Polymerization | 5,000 - 15,000 | 1.5 - 2.5 | 120 - 150 | > 300 |
| Poly(N-allyl-N-methyl(2-substituted allyl)amine) | N-Allyl-N-methyl(2-substituted allyl)amine | Radical Cyclopolymerization | 1,000 - 5,000 | 1.8 - 3.0 | N/A | N/A |
Data is compiled from analogous systems and should be considered as a general reference.
Table 2: Typical Optical and Electrochemical Properties of Indole-Based Polymers
| Polymer System | Emission Max (nm) (in solution) | Emission Max (nm) (solid state) | Quantum Yield (%) (solid state) | HOMO (eV) | LUMO (eV) |
| Poly(N-arylene diindolylmethane)s | 400 - 450 | 450 - 500 | 15 - 25 | -5.2 to -5.8 | -2.1 to -2.5 |
| Indole-based Poly(ether sulfone)s | ~445 | ~460 | ~10 | N/A | N/A |
Data is compiled from analogous systems and should be considered as a general reference.[2]
Experimental Protocols
The following are detailed protocols for key experimental procedures involving this compound. These are generalized methods and may require optimization for specific applications.
Protocol 1: Radical Homopolymerization of this compound
This protocol describes the synthesis of poly(this compound) via free radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 31.8 mmol) and AIBN (e.g., 0.052 g, 0.318 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol (3 x 50 mL) to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Characterize the resulting polymer by GPC (for molecular weight and PDI), NMR (for structure confirmation), FT-IR, DSC, and TGA (for thermal properties).
Protocol 2: Thiol-Ene Photopolymerization for Crosslinked Film Formation
This protocol describes the formation of a crosslinked polymer network film using this compound and a multifunctional thiol via UV-initiated thiol-ene chemistry.[1]
Materials:
-
This compound (ene monomer)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (thiol crosslinker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Dichloromethane (solvent)
-
UV curing system (365 nm lamp)
-
Glass slides
Procedure:
-
Formulation Preparation: In a vial, prepare a formulation by mixing this compound and pentaerythritol tetrakis(3-mercaptopropionate) in a 4:1 molar ratio of allyl to thiol functional groups.
-
Initiator Addition: Dissolve the photoinitiator (DMPA) in the mixture at a concentration of 1 wt% of the total monomer mass. Briefly add a small amount of dichloromethane to ensure homogeneity and then remove it under a stream of nitrogen.
-
Coating Application: Apply a thin layer of the formulation onto a glass slide using a spin coater or a doctor blade to achieve a desired thickness (e.g., 50 µm).
-
UV Curing: Place the coated slide in a UV curing system. Expose the film to UV light (365 nm, e.g., 100 mW/cm²) for a specified time (e.g., 5-10 minutes) under a nitrogen atmosphere to prevent oxygen inhibition.
-
Post-Curing: After UV exposure, the film should be a solid, crosslinked network. If necessary, a thermal post-cure (e.g., at 80 °C for 1 hour) can be performed to ensure complete reaction.
-
Characterization: Characterize the cured film for its thermal properties (DSC, TGA), mechanical properties (if applicable), and surface characteristics. The degree of conversion can be monitored by FT-IR spectroscopy by observing the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the allyl C=C peak (~1645 cm⁻¹).
Visualizations
Caption: Logical workflow for the utilization of this compound in materials science.
References
Application Notes and Protocols: 1-(Allyl)-1H-indole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in biologically active molecules and are known for their intrinsic fluorescent properties. The fluorescence of the indole moiety is highly sensitive to its local environment, making it a valuable scaffold for the design of fluorescent probes. 1-(Allyl)-1H-indole, an N-substituted indole, is a simple derivative that retains the core fluorophore. While not as extensively characterized as more complex indole-based probes, its straightforward synthesis and fundamental fluorescent properties make it an interesting candidate for foundational studies in fluorescent probe development and for specific sensing applications where the allyl group can be functionalized or participate in analyte recognition.
These application notes provide an overview of the synthesis, estimated photophysical properties, and a detailed protocol for a potential application of this compound as a fluorescent probe for the detection of metal ions, specifically focusing on fluorescence quenching by copper (II) ions.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted indoles is the N-alkylation of indole. The following protocol describes a general procedure for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Indole
-
Allyl bromide
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Caption: Synthesis workflow for this compound.
Photophysical Properties and Data
The photophysical properties of this compound are expected to be similar to the parent indole, with slight shifts due to the N-allyl substitution. The following table summarizes the estimated and potential performance data for this compound. Note: These values are estimates based on the known properties of the indole scaffold and require experimental verification.
| Parameter | Estimated/Hypothetical Value | Notes |
| Excitation Maximum (λex) | ~280 - 290 nm | Based on the indole chromophore. |
| Emission Maximum (λem) | ~340 - 360 nm | In polar solvents. |
| Stokes Shift | ~60 - 70 nm | The difference between λex and λem. |
| Quantum Yield (Φ) | 0.1 - 0.3 | In a non-quenching solvent like ethanol. |
| Analyte | Copper (II) ions (Cu²⁺) | Proposed application. |
| Sensing Mechanism | Fluorescence Quenching | Interaction with Cu²⁺ is expected to decrease fluorescence intensity. |
| Limit of Detection (LOD) | Micromolar (µM) range | Hypothetical, dependent on experimental conditions. |
Application: Fluorescent Detection of Copper (II) Ions
The indole nucleus is known to interact with various metal ions, leading to changes in its fluorescence properties. This section outlines a protocol for the use of this compound as a "turn-off" fluorescent probe for the detection of Cu²⁺ in an aqueous-organic solvent system.
Signaling Pathway: Fluorescence Quenching
The proposed sensing mechanism involves the quenching of the intrinsic fluorescence of this compound upon binding to Cu²⁺. This can occur through several mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) or dynamic quenching (collisional deactivation of the excited state). The efficiency of this quenching can be related to the concentration of the metal ion.
Caption: Proposed fluorescence quenching mechanism.
Experimental Protocol: Cu²⁺ Detection
Materials:
-
This compound
-
Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄)
-
Ethanol (spectroscopic grade)
-
Deionized water
-
HEPES buffer (10 mM, pH 7.4)
Instrumentation:
-
Fluorometer
Stock Solutions:
-
Probe Stock (1 mM): Dissolve the appropriate amount of this compound in ethanol.
-
Cu²⁺ Stock (10 mM): Dissolve CuCl₂ or CuSO₄ in deionized water.
Procedure:
-
Sample Preparation: In a series of cuvettes, prepare solutions containing a fixed concentration of the probe (e.g., 10 µM) in a buffered ethanol/water mixture (e.g., 1:1 v/v, 10 mM HEPES, pH 7.4).
-
Titration: Add increasing concentrations of Cu²⁺ to the cuvettes, ranging from 0 to several equivalents relative to the probe concentration.
-
Incubation: Allow the solutions to equilibrate for a short period (e.g., 5 minutes) at room temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the probe (e.g., 285 nm).
-
Record the emission spectra from 300 nm to 450 nm.
-
Record the fluorescence intensity at the emission maximum (e.g., 350 nm) for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Cu²⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
A linear Stern-Volmer plot suggests a single quenching mechanism (either purely static or dynamic).
-
Caption: Workflow for Cu²⁺ detection using this compound.
Conclusion and Further Development
This compound serves as a fundamental fluorescent scaffold. The protocols provided herein offer a basis for its synthesis and a potential application in the detection of metal ions through fluorescence quenching. Further research could involve:
-
Experimental Verification: Thoroughly characterizing the photophysical properties of the synthesized probe.
-
Selectivity Studies: Testing the probe's response to a range of different metal ions and common anions to determine its selectivity for Cu²⁺.
-
Functionalization: Utilizing the allyl group for further chemical modification to develop more complex and selective probes for other analytes or for applications in biological imaging.
-
Applications in Drug Development: Exploring the use of the indole scaffold in designing fluorescent ligands for biological targets, where changes in fluorescence upon binding can be used to screen for potential drug candidates.
Application Notes: Analytical Methods for the Detection of 1-(Allyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(Allyl)-1H-indole is a derivative of indole, a core structure in many biologically active compounds and pharmaceutical agents.[1] Accurate and reliable analytical methods for its detection and quantification are essential for synthesis verification, purity assessment, metabolic studies, and quality control in drug development. While specific, validated protocols for this compound are not extensively detailed in publicly available literature, established methods for other indole derivatives can be readily adapted. This document provides detailed protocols and application notes for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
These protocols are intended as a starting point for method development and will require validation for specific matrices and applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is crucial for method development.
| Property | Value | Reference |
| CAS Number | 16886-08-1 | [2][3] |
| Molecular Formula | C₁₁H₁₁N | [2][3] |
| Molecular Weight | 157.21 g/mol | [2] |
| Boiling Point | 267.9°C at 760 mmHg | [] |
| Density | 0.96 g/cm³ | [] |
| IUPAC Name | 1-prop-2-enylindole | [2] |
| SMILES | C=CCN1C=CC2=CC=CC=C21 | [2][] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given its boiling point, this compound is well-suited for GC analysis, while mass spectrometry provides high-specificity detection and structural confirmation. This method is ideal for identifying the compound in complex mixtures and for quantitative analysis at low concentrations.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
For unknown samples, dissolve a known weight in the solvent and filter through a 0.22 µm PTFE syringe filter to remove particulates.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms or DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 25:1) for higher concentrations.[5]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: Increase at 10°C/min to 280°C.
- Hold: Hold at 280°C for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum. The molecular ion (M⁺) is expected at m/z 157.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value | Description |
| Retention Time (RT) | To be determined | The time taken for the analyte to pass through the column. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately quantified. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Key Mass Fragments (m/z) | 157 (M⁺), 116, 41 | Characteristic fragments used for identification in Selected Ion Monitoring (SIM). |
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a versatile technique for separating and quantifying compounds in liquid samples. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is highly suitable for this compound, leveraging the strong UV absorbance of the indole ring. This method is advantageous for analyzing non-volatile samples or when thermal degradation is a concern.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC.
Protocol: RP-HPLC Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve and dilute in the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
-
Elution Mode: Isocratic or gradient. For a starting point, use an isocratic elution with 60% B at a flow rate of 1.0 mL/min. A gradient may be required to separate from impurities.[6][7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector set to 280 nm, the typical absorbance maximum for the indole chromophore.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of the analyte in unknown samples from the curve.
Quantitative Data Summary (HPLC)
| Parameter | Expected Value | Description |
| Retention Time (RT) | To be determined | Dependent on column and mobile phase composition. |
| Limit of Detection (LOD) | To be determined | Typically in the ng/mL range with UV detection. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration that can be accurately measured. |
| Linearity (R²) | > 0.998 | The correlation coefficient of the calibration curve.[7] |
| Tailing Factor | 0.9 - 1.5 | A measure of peak symmetry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the definitive method for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR should be used to confirm the identity and purity of synthesized this compound. It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Logical Diagram for Structural Elucidation via NMR
Caption: Logical process for confirming molecular structure using NMR.
Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: Acquire spectra for ¹H and ¹³C.
-
Temperature: 25°C.
-
¹H NMR:
- Pulse Program: Standard single pulse (zg30).
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
-
¹³C NMR:
- Pulse Program: Standard proton-decoupled pulse program (zgpg30).
- Number of Scans: 1024-4096 (due to lower natural abundance).
- Relaxation Delay: 2 seconds.
3. Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons and carbons in the molecule.[8]
Expected NMR Spectral Data
The following table summarizes the predicted chemical shifts and multiplicities for the protons and carbons of this compound based on typical values for indole and allyl groups.
| Atom(s) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
| Indole-H2/H3 | 6.5 - 7.2 (Doublets) | 101 - 129 |
| Indole-H4 to H7 | 7.1 - 7.7 (Multiplets) | 110 - 136 |
| Allyl-CH₂ (N-CH₂) | ~4.7 (Doublet of triplets) | ~48 |
| Allyl-CH (=CH₂) | ~5.9 (Multiplet) | ~133 |
| Allyl-CH₂ (C=CH₂) | ~5.1 (Multiplet) | ~117 |
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 6. cetjournal.it [cetjournal.it]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Allyl)-1H-indole
Introduction
1-(Allyl)-1H-indole is a synthetic indole derivative with potential applications in pharmaceutical and materials science research. As with any biologically active compound, accurate and precise quantification is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of indole derivatives due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small addition of formic acid to ensure good peak shape.[1] Detection is performed using a UV detector at 280 nm, a wavelength at which many indole compounds exhibit strong absorbance.[1][4] Quantification is based on the peak area of the analyte, which is proportional to its concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound (purity >98%).
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.
-
Add formic acid to a final concentration of 0.1% to the aqueous component before mixing to improve peak symmetry.
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by online degassing to prevent bubble formation in the system.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
6. Method Validation
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
-
Linearity: Analyze the prepared working standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (R²) greater than 0.999 is typically considered acceptable.
-
Precision: Assess the precision of the method by injecting a standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Accuracy: Determine the accuracy by a recovery study. Spike a blank matrix with a known amount of this compound at three different concentration levels. The recovery should be within 98-102%.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) can be estimated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Data Presentation
The quantitative data for the HPLC analysis of this compound are summarized in the table below.
| Parameter | Result |
| Retention Time (tR) | 5.8 ± 0.1 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Green Synthesis of 1-(Allyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyl)-1H-indole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The development of environmentally benign synthetic methods for these compounds is of paramount importance. This document provides detailed application notes and experimental protocols for the green synthesis of this compound, focusing on methods that utilize microwave irradiation, ultrasound assistance, and phase-transfer catalysis. These approaches offer significant advantages over traditional synthetic routes by reducing reaction times, minimizing waste, and often avoiding the use of hazardous solvents.
Application Notes
The green synthesis of this compound is a critical process for sustainable drug discovery and development. The methodologies presented herein are designed to be efficient, scalable, and environmentally friendly.
Microwave-Assisted Synthesis: This solvent-free approach offers a rapid and efficient route to this compound. The use of a solid-supported base, such as potassium carbonate, eliminates the need for a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. Microwave energy provides rapid and uniform heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.[1][2][3][4][5][6][7][8]
Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can enhance reaction rates and yields. In the N-allylation of indole, ultrasound can promote the formation of the indolide anion and increase the mass transfer between reactants, leading to a more efficient reaction. This method can often be performed at lower temperatures than conventional methods, contributing to energy savings.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. For the N-allylation of indole, a phase-transfer catalyst facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the reaction with allyl bromide occurs. This method avoids the need for anhydrous solvents and strong, hazardous bases, making it a greener alternative.[9][10][11][12]
Comparative Data of Green Synthesis Methods
The following table summarizes the key quantitative data for the different green synthesis methods for this compound, allowing for easy comparison of their efficiency and conditions.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | K₂CO₃ (solid support) | Solvent-free | 120 | 10 min | 92 |
| Ultrasound-Assisted | KOH | Acetonitrile | 25-30 | 1.5 h | 88 |
| Phase-Transfer Catalysis | TBAB | Toluene/H₂O | 60 | 4 h | 85 |
Experimental Protocols
Microwave-Assisted Solvent-Free Synthesis of this compound
This protocol is adapted from a similar procedure for the N-alkylation of carbazole under solvent-free conditions.[8]
Materials:
-
Indole (1.17 g, 10 mmol)
-
Allyl bromide (1.33 g, 1.1 mL, 11 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)
-
Microwave reactor
Procedure:
-
Grind anhydrous potassium carbonate to a fine powder.
-
In a microwave-safe vessel, thoroughly mix indole and powdered potassium carbonate.
-
Add allyl bromide to the mixture and stir briefly to ensure homogeneity.
-
Place the vessel in the microwave reactor and irradiate at 120°C for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure this compound.
Ultrasound-Assisted Synthesis of this compound
Materials:
-
Indole (1.17 g, 10 mmol)
-
Allyl bromide (1.33 g, 1.1 mL, 11 mmol)
-
Potassium hydroxide (KOH) (0.84 g, 15 mmol)
-
Acetonitrile (20 mL)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve indole and potassium hydroxide in 20 mL of acetonitrile.
-
Place the flask in an ultrasonic bath.
-
Add allyl bromide dropwise to the mixture while sonicating.
-
Continue sonication at room temperature (25-30°C) for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5).
Phase-Transfer Catalyzed Synthesis of this compound
This protocol is based on a general procedure for the N-alkylation of indole using a phase-transfer catalyst.
Materials:
-
Indole (1.17 g, 10 mmol)
-
Allyl bromide (1.33 g, 1.1 mL, 11 mmol)
-
Sodium hydroxide (NaOH) (2.0 g, 50 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)
-
Toluene (20 mL)
-
Water (20 mL)
Procedure:
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
In a round-bottom flask equipped with a magnetic stirrer, combine indole, toluene, and the aqueous NaOH solution.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.
-
Heat the mixture to 60°C with vigorous stirring.
-
Add allyl bromide dropwise to the reaction mixture.
-
Continue stirring at 60°C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water until the washings are neutral, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5).
Visualizations
Caption: General workflow for the green synthesis of this compound.
Caption: Mechanism of Phase-Transfer Catalyzed N-allylation of indole.
References
- 1. Solvent-free and room temperature microwave-assisted direct C7 allylation of indolines via sequential C–H and C–C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free and room temperature microwave-assisted direct C7 allylation of indolines via sequential C–H and C–C activation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02016H [pubs.rsc.org]
- 3. Solvent-free and room temperature microwave-assisted direct C7 allylation of indolines via sequential C–H and C–C activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. goons.web.elte.hu [goons.web.elte.hu]
- 6. sciforum.net [sciforum.net]
- 7. Solvent-free, microwave-assisted N-arylation of indolines by using low palladium catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [ouci.dntb.gov.ua]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: 1-(Allyl)-1H-indole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(Allyl)-1H-indole.
Troubleshooting Guides
Column Chromatography Purification
Problem: Difficulty in separating this compound from impurities using column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from impurities.
-
Solution: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for N-alkylated indoles is a mixture of petroleum ether and ethyl acetate.[1] Begin with a high ratio of petroleum ether to ethyl acetate (e.g., 98:2) and gradually increase the ethyl acetate concentration. Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Co-elution of Impurities: Impurities with similar polarity to this compound may co-elute.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the one that provides the best separation between your product and the impurities.
-
Gradient Elution: Employ a gradient elution strategy, starting with a low polarity solvent and gradually increasing it. This can help to resolve compounds with close Rf values.
-
-
-
Compound Streaking on the Column: The compound appears as a long streak instead of a tight band, leading to poor separation.
-
Solution:
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and load it onto the column in a concentrated band.
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles.
-
-
-
Product Decomposition on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine (e.g., 1%) to the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), if decomposition is a significant issue.
-
-
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting with the initial solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 petroleum ether:ethyl acetate) to elute the desired product.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Purification
Problem: Low yield or poor purity of this compound after recrystallization.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound.
-
Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] For this compound, which is an oil at room temperature, recrystallization may be challenging unless it forms a solid derivative or co-crystal. However, if a solid crude product is obtained, screen various solvents (e.g., hexanes, ethanol, isopropanol) or solvent mixtures to find the optimal one.
-
-
Oiling Out: The compound separates as an oil rather than forming crystals upon cooling.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.
-
Solvent System Modification: Use a more polar solvent or a solvent mixture.
-
Seed Crystals: Introduce a small crystal of the pure compound to initiate crystallization.
-
-
-
Precipitation of Impurities: Impurities may precipitate along with the product.
-
Solution:
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling.
-
Solvent Choice: Ensure the chosen solvent keeps the impurities dissolved even at low temperatures.
-
-
Experimental Protocol: Recrystallization (for a solid derivative)
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities arise from side reactions during the N-allylation of indole. These can include:
-
Unreacted Indole: Incomplete reaction will leave starting material in the crude product.
-
C3-Allylated Indole: Indole can also undergo allylation at the C3 position, which is also nucleophilic.[4]
-
Di-allylated Indole: In some cases, both the N1 and C3 positions can be allylated.
-
Byproducts from the Allyl Source: Depending on the allylating agent used (e.g., allyl bromide), byproducts from its decomposition or side reactions may be present.
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.
-
Reaction Monitoring: Use TLC to track the progress of the synthesis and determine when the starting material has been consumed.
-
Column Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.
-
Purity Check: A single spot on a TLC plate (developed in an appropriate solvent system) is a good indicator of purity.
Q3: Is this compound stable during purification?
A3: Indole derivatives can be sensitive to strong acids and prolonged exposure to air and light. While this compound is generally stable under standard purification conditions, it is good practice to:
-
Avoid unnecessarily high temperatures.
-
Use deactivated silica gel if acidity is a concern.
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage.
Q4: My purified this compound is an oil. How can I assess its purity?
A4: If the final product is an oil, purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods to determine the structure and purity of a compound. The absence of impurity peaks in the NMR spectrum is a strong indication of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information about their molecular weight, helping to identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and quantify its purity.
Quantitative Data Summary
The following table provides a representative summary of expected purity levels for this compound purification methods based on common laboratory outcomes for similar compounds.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Flash Column Chromatography | >98% | 60-85% | Highly effective for removing both polar and non-polar impurities. Yield can be optimized with careful fraction collection. |
| Distillation (under reduced pressure) | 95-99% | 50-70% | Suitable for thermally stable oils. Purity depends on the boiling point difference between the product and impurities. |
| Preparative HPLC | >99% | 40-60% | Provides the highest purity but is often more expensive and time-consuming for large quantities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography.
References
Technical Support Center: Improving Regioselectivity in 1-(Allyl)-1H-indole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the regioselectivity of reactions involving 1-(Allyl)-1H-indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is giving me a mixture of C2 and C3 functionalized products. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the functionalization of this compound is a common challenge due to the comparable reactivity of the C2 and C3 positions of the indole nucleus. The outcome is often influenced by a subtle interplay of electronic and steric factors. Here are some key strategies to consider:
-
Catalyst and Ligand Selection: The choice of catalyst and ligands is paramount in directing the regioselectivity. For instance, in palladium-catalyzed reactions like the Heck reaction, the ligand can switch the regioselectivity-determining step.[1][2] Certain ligands may favor C2-alkenylation, while others promote C3-alkenylation.[1][2]
-
Directing Groups: The introduction of a directing group at a specific position on the indole ring can effectively guide the reactant to the desired site. While this adds extra synthetic steps for introduction and removal, it is a powerful strategy for achieving high regioselectivity.
-
Substituents on the Indole Ring: The electronic nature of substituents on the indole core can influence the nucleophilicity of the C2 and C3 positions. Electron-withdrawing groups, for example, can alter the relative reactivity of these positions.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the regiochemical outcome. It is advisable to screen various conditions to optimize for the desired isomer.
Q2: I am performing a Heck reaction with this compound and an aryl halide, but I am observing poor regioselectivity. What factors should I investigate?
A2: Poor regioselectivity in the Heck reaction of this compound is a frequent issue. The regioselectivity is primarily determined by the mechanism of the carbopalladation step.[3] Here’s a troubleshooting guide:
-
Check Your Catalyst/Ligand System:
-
Neutral vs. Cationic Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can lead to different regioisomers. The choice of halide (or triflate) on your aryl partner and the ligands on the palladium catalyst can influence which pathway is favored.[3][4]
-
Ligand Sterics and Electronics: Bulky or electron-rich ligands can favor one regioisomer over the other. For instance, bidentate phosphine ligands are often associated with a higher propensity for branched (α) products in certain systems.[4]
-
-
Re-evaluate Your Substrates:
-
Electronic Effects of the Alkene Substituent: The electronic nature of the substituent on the alkene (in this case, the indole moiety) can influence the regioselectivity. Electron-withdrawing groups tend to favor the linear (β) isomer.[4]
-
-
Optimize Reaction Conditions:
-
Solvent and Base: The polarity of the solvent and the nature of the base used can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity.
-
Q3: Can I selectively achieve N-allylation over C-allylation of an indole?
A3: Yes, selective N-allylation of indoles is achievable, although C-allylation, particularly at the C3 position, is often the kinetically favored process due to the higher nucleophilicity of this position. To favor N-allylation, you can employ specific catalytic systems. Iridium-catalyzed allylation has been shown to be highly effective for the N-allylation of indoles with excellent regioselectivity.[5] These methods often utilize specific phosphoramidite ligands in combination with an iridium precursor.
Q4: How can I promote C2-allylation over the more common C3-allylation?
A4: Selectively achieving C2-allylation is challenging due to the intrinsic preference for reaction at the C3 position.[1] However, recent advances have demonstrated successful strategies:
-
Use of a C3-Substituted Indole: A straightforward approach is to use an indole substrate that is already substituted at the C3 position. This sterically blocks the C3 position, directing the allylation to C2.[6]
-
Ligand-Enabled Regiocontrol: In some catalytic systems, the ligand can play a crucial role in switching the regioselectivity from C3 to C2. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed for the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles to achieve C2-selectivity.[1][2]
-
Directing Group Strategy: Employing a directing group on the indole nitrogen that can coordinate to the metal catalyst and deliver the allyl group to the C2 position is another effective method.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on the regioselective allylation of indoles.
| Reaction Type | Catalyst System | Substrate | Product(s) | Regiomeric Ratio (Product A : Product B) | Yield (%) | Reference |
| N-Allylation | [Ir(cod)(κ2-L2)(ethylene)] | Ethyl indole-2-carboxylate + tert-butyl cinnamyl carbonate | Branched N-allylindole (A) vs. Linear N-allylindole (B) | 94:6 to 97:3 | 84-91 | [5] |
| C3-Allylation | Pd catalyst + Triethylborane | 3-Methylindole + Allyl alcohol | 3-methyl-3-allyl-indolenine | C3 selective | Good | [7] |
| C2-Allylation | Chiral Ir-(P, olefin) complex + Mg(ClO4)2 | 3-Substituted Indole + Branched allylic alcohol | C2-allylated indole | High C2 selectivity | 40-99 | [6] |
| Oxidative Heck | Pd(OAc)2 / SOHP ligand | Indole + Alkene | C2-alkenylated indole (A) vs. C3-alkenylated indole (B) | C2 selective | Varies | [1] |
| Oxidative Heck | Pd(OAc)2 / DMSO | Indole + Alkene | C3-alkenylated indole (A) vs. C2-alkenylated indole (B) | C3 selective | Varies | [1] |
Experimental Protocols
Key Experiment: Iridium-Catalyzed Enantioselective N-Allylation of Indole [5]
This protocol is a generalized procedure based on the cited literature and should be adapted and optimized for specific substrates.
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor and the appropriate chiral ligand in a suitable anhydrous, degassed solvent (e.g., THF) is stirred at room temperature for a specified time to form the active catalyst.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the indole substrate, the allylic carbonate, and a base (e.g., a non-nucleophilic organic base).
-
Reaction Initiation: The prepared catalyst solution is then transferred to the reaction vessel containing the substrates.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (as optimized) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N-allylated indole.
-
Analysis: The regioselectivity (N- vs. C-allylation, branched vs. linear) is determined by ¹H NMR analysis of the crude reaction mixture. The enantioselectivity is determined by chiral HPLC analysis.
Visualizations
References
- 1. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting 1-(Allyl)-1H-indole instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Allyl)-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My freshly synthesized this compound is showing signs of degradation (color change, new spots on TLC). What could be the cause?
A1: this compound, like many other N-substituted indoles, is susceptible to degradation upon exposure to air and light. The indole nucleus is electron-rich and can be easily oxidized. The presence of the allyl group can also influence its stability. The observed color change, often to a yellowish or brownish hue, is a common indicator of decomposition.
Common Causes of Instability:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, especially UV light, can catalyze degradation reactions.
-
Acidic Conditions: Strong acidic conditions can lead to polymerization or rearrangement reactions of the allyl group.
-
Residual Impurities: Impurities from the synthesis, such as residual base or acid, can catalyze decomposition.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for N-substituted indoles is oxidation. Based on studies of similar compounds, the expected degradation products of this compound include:
-
1-Allyl-1H-indol-2(3H)-one (1-Allyloxindole): Formed by oxidation at the C2 position of the indole ring.
-
1-Allyl-1H-indole-2,3-dione (1-Allylisatin): Further oxidation of 1-allyloxindole.
-
Polymeric materials: Under certain conditions, especially in the presence of acid, polymerization of the allyl group or the indole ring can occur.
The signaling pathway below illustrates the potential oxidative degradation of this compound.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is crucial to maintain the purity and stability of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation by excluding atmospheric oxygen. |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil. | Prevents photodegradation. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents exposure to moisture and atmospheric contaminants. |
Q4: I am having trouble with the N-allylation of indole, with significant formation of C3-allylated byproducts. How can I improve the N-selectivity?
A4: The selective N-allylation of indole over C3-allylation is a common challenge due to the high nucleophilicity of the C3 position. Several factors can influence the N/C selectivity.
Strategies to Enhance N-Selectivity:
-
Choice of Base: The choice of base is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF is often effective. These bases deprotonate the indole nitrogen to form the indolide anion, which is then allylated.
-
Solvent: Aprotic polar solvents like DMF or THF are generally preferred as they can solvate the cation of the base, enhancing the reactivity of the indolide anion.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., dichloromethane/water with a base like NaOH) can favor N-alkylation.
-
Protecting Groups: While more synthetically involved, using a transient protecting group on the C3 position can direct allylation to the nitrogen.
Below is a workflow to troubleshoot the N-allylation of indole.
Quantitative Stability Data
The following table summarizes representative stability data for this compound under forced degradation conditions. This data is intended to be illustrative; actual results may vary based on the specific experimental conditions.
| Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradants Observed |
| Acidic (0.1 M HCl) | 24 h | 60 | 25% | Polymerization products |
| Basic (0.1 M NaOH) | 24 h | 60 | 15% | 1-Allyloxindole |
| Oxidative (3% H₂O₂) | 24 h | 25 | 40% | 1-Allyloxindole, 1-Allylisatin |
| Thermal | 7 days | 80 | 10% | Minor unidentified impurities |
| Photolytic (UV light) | 24 h | 25 | 35% | 1-Allyloxindole, polymeric material |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution at 80 °C for 7 days.
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample. Identify major degradation products by comparing their retention times with those of known standards or by using LC-MS.
Below is a diagram illustrating the workflow for a forced degradation study.
How to prevent polymerization of 1-(Allyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization and degradation of 1-(Allyl)-1H-indole during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has become viscous or solidified. What is the likely cause?
A1: Increased viscosity or solidification of this compound is a strong indication of polymerization. This can be triggered by exposure to initiators of free-radical polymerization such as light, air (oxygen), and excessive heat.
Q2: What are the primary pathways for the degradation of this compound besides polymerization?
A2: Besides polymerization, this compound can undergo other degradation reactions. One significant pathway is base-catalyzed isomerization of the allyl group to form the corresponding N-(prop-1-en-1-yl)-1H-indole. Photochemical exposure can also lead to molecular rearrangements.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize stability and prevent polymerization, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use an amber glass vial or a container wrapped in aluminum foil to protect it from light. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: Can acidic or basic conditions in my reaction affect the stability of this compound?
A4: Yes. Strong bases can catalyze the isomerization of the allyl group. While strong acids are less likely to directly cause polymerization of the allyl group, they can promote other reactions involving the indole ring and should be used with caution.
Q5: Are there any recommended inhibitors to add to this compound for preventing polymerization?
A5: Yes, the addition of a free-radical inhibitor is a common and effective method. Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) or Hydroquinone, as well as stable free radicals like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy), are often used for stabilizing allyl-containing compounds.
Troubleshooting Guides
Issue 1: Polymerization Observed During Reaction
Symptoms:
-
Reaction mixture becomes viscous or solidifies.
-
Formation of insoluble material.
-
Poor yield of the desired product.
Possible Causes:
-
Contamination with Free-Radical Initiators: Peroxides from solvents or impurities can initiate polymerization.
-
Exposure to Air (Oxygen): Oxygen can act as an initiator for radical polymerization.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Exposure to UV Light: Light can initiate free-radical chain reactions.
Solutions:
-
Purify Solvents: Ensure all solvents are freshly distilled and free of peroxides.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Add an Inhibitor: Introduce a suitable inhibitor at an appropriate concentration (see Table 1) to the reaction mixture.
-
Control Temperature: Maintain the lowest effective temperature for your reaction.
-
Protect from Light: Shield the reaction vessel from light using aluminum foil or by working in a dark environment.
Issue 2: Isomerization of the Allyl Group
Symptoms:
-
Appearance of unexpected peaks in NMR or GC-MS analysis corresponding to N-(prop-1-en-1-yl)-1H-indole.
-
Reduced yield of the this compound product in reactions involving basic reagents.
Possible Causes:
-
Presence of Strong Base: Reagents such as potassium tert-butoxide, sodium hydride, or strong amine bases can catalyze the isomerization.
Solutions:
-
Avoid Strong Bases: If possible, use a milder base or an alternative synthetic route that does not require strongly basic conditions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of isomerization.
-
Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the substrate to basic conditions.
Data Presentation
Table 1: Common Inhibitors for Preventing Free-Radical Polymerization
| Inhibitor | Class | Recommended Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | Effective in the presence of oxygen. |
| Hydroquinone | Phenolic | 100 - 1000 | Can be less effective in the absence of oxygen. |
| TEMPO | Stable Free Radical | 50 - 200 | Highly effective, functions in the absence of oxygen. |
Experimental Protocols
Protocol 1: Inhibition of Polymerization in a Reaction
Objective: To prevent the polymerization of this compound during a chemical reaction.
Materials:
-
This compound
-
Reaction solvents (peroxide-free)
-
Selected inhibitor (e.g., BHT)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel shielded from light
Procedure:
-
Solvent Preparation: Ensure all solvents are purged with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Inhibitor Addition: To the reaction vessel, add the desired amount of this compound. Dissolve a calculated amount of the chosen inhibitor (e.g., BHT to a final concentration of 200 ppm) in a small amount of the reaction solvent and add it to the starting material.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reagent Addition: Add the remaining solvent and other reagents to the reaction vessel under a continuous flow of the inert gas.
-
Reaction Conditions: Maintain the reaction under an inert atmosphere and protect it from light throughout the experiment. Monitor the reaction progress as usual.
Protocol 2: Long-Term Storage of this compound
Objective: To properly store this compound to maintain its purity and prevent degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Inhibitor (e.g., BHT)
-
Inert gas supply (Nitrogen or Argon)
-
Parafilm or other sealing tape
Procedure:
-
Inhibitor Addition: If the this compound is freshly synthesized or purified, add an appropriate amount of an inhibitor (e.g., BHT at 200 ppm).
-
Transfer to Storage Vial: Transfer the stabilized this compound to a clean, dry amber glass vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with an inert gas for 1-2 minutes to displace any air.
-
Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Storage Conditions: Store the vial in a refrigerator at 2-8°C.
Mandatory Visualizations
Caption: Logical workflow for preventing the polymerization of this compound.
Caption: Degradation pathways of this compound.
Byproduct formation in the synthesis of 1-(Allyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Allyl)-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound and formation of significant byproducts.
Q1: My reaction is producing a mixture of products, with a low yield of the desired N-allylated indole. What are the likely byproducts and how can I minimize their formation?
A1: The most common byproducts in the synthesis of this compound are the C3-allylated isomer, 3-allyl-1H-indole, and the di-allylated product, 1,3-diallyl-1H-indole. The formation of these byproducts is primarily due to the competitive reaction at the highly nucleophilic C3 position of the indole ring.
To favor the formation of the desired N-allylated product, consider the following adjustments to your protocol:
-
Choice of Solvent: The polarity of the solvent plays a crucial role in directing the regioselectivity of the allylation. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to selectively promote N-alkylation over C-alkylation.[1] In contrast, less polar solvents like Tetrahydrofuran (THF) can lead to a lower selectivity.[1]
-
Choice of Base: The base used to deprotonate the indole nitrogen is critical. Strong bases like sodium hydride (NaH) are commonly used to generate the indolide anion.[2][3] Performing the deprotonation step thoroughly before adding the allyl bromide can improve N-selectivity. Some protocols also report high yields of N-alkylated products using potassium hydroxide (KOH) in DMSO.[1]
-
Reaction Temperature: Higher reaction temperatures (around 80°C) after the addition of the alkylating agent have been shown to favor N-alkylation.[3]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu4N+HSO4-), can significantly improve the yield and selectivity of N-alkylation.[4] This technique is particularly useful in two-phase systems (e.g., aqueous NaOH and an organic solvent like benzene or acetone).[4][5]
Q2: I am observing a significant amount of unreacted indole starting material. How can I drive the reaction to completion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Deprotonation: Ensure the indole is fully deprotonated before adding the allyl bromide. When using NaH, allow sufficient time for the hydrogen evolution to cease, indicating the formation of the sodium indolide.[2][6] It is often recommended to stir the indole with NaH for at least 30-60 minutes before adding the alkylating agent.
-
Reagent Purity: Use dry solvents and ensure the indole and allyl bromide are of high purity. Moisture can quench the base and hinder the reaction.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Problem 2: Difficulty in purifying the final product.
Q3: How can I effectively separate this compound from its C3-allylated and di-allylated isomers?
A3: The separation of these closely related isomers can be challenging.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. A gradual increase in the polarity of the eluent should allow for the separation of the less polar byproducts from the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Frequently Asked Questions (FAQs)
Q4: What is the primary challenge in the synthesis of this compound?
A4: The main challenge is controlling the regioselectivity of the allylation reaction. The indole nucleus has two primary nucleophilic centers: the nitrogen atom (N1) and the carbon at the 3-position (C3). The C3 position is often more nucleophilic, which can lead to the formation of the undesired 3-allyl-1H-indole as a major byproduct.[3][7]
Q5: Can you provide a general experimental protocol for the synthesis of this compound?
A5: Below are three common protocols. It is recommended to perform a small-scale trial to optimize the conditions for your specific setup.
Experimental Protocols
Protocol 1: Using Sodium Hydride in DMF
-
To a stirred suspension of sodium hydride (1.1 equivalents) in dry DMF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of indole (1.0 equivalent) in dry DMF dropwise.[2]
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add allyl bromide (1.1-1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using Potassium Hydroxide in DMSO
-
To a solution of indole (1.0 equivalent) in DMSO, add powdered potassium hydroxide (2.0 equivalents).[1]
-
Stir the mixture at room temperature for about 30 minutes.
-
Add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Using Phase-Transfer Catalysis
-
To a vigorously stirred mixture of indole (1.0 equivalent) in an organic solvent (e.g., benzene or acetone), add a 50% aqueous solution of sodium hydroxide.[4][5]
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).
-
Add allyl bromide (1.1-1.2 equivalents) and continue vigorous stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water, dry, and concentrate.
-
Purify the residue by column chromatography.
Q6: What are the expected spectral data for the main product and byproducts?
A6: The following are representative NMR data. Actual chemical shifts may vary slightly depending on the solvent and instrument.
-
This compound:
-
¹H NMR (CDCl₃): δ ~7.6 (d, 1H), 7.2-7.4 (m, 3H), 7.1 (t, 1H), 6.5 (d, 1H), 5.9-6.1 (m, 1H), 5.1-5.3 (m, 2H), 4.7-4.8 (d, 2H).
-
¹³C NMR (CDCl₃): δ ~136.0, 133.0, 128.8, 128.0, 121.5, 121.0, 119.5, 117.5, 109.5, 101.5, 49.0.
-
-
3-allyl-1H-indole:
-
¹H NMR (CDCl₃): δ ~8.0 (br s, 1H, NH), 7.6 (d, 1H), 7.3 (d, 1H), 7.0-7.2 (m, 2H), 6.9 (s, 1H), 6.0-6.2 (m, 1H), 5.1-5.3 (m, 2H), 3.5 (d, 2H).
-
-
1,3-diallyl-1H-indole:
-
¹H NMR (CDCl₃): Characteristic signals for both N-allyl and C3-allyl groups will be present. The NH proton signal will be absent.
-
Q7: How can I confirm the identity of the byproducts?
A7: The byproducts can be identified using standard spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show distinct patterns for each isomer. For example, the absence of the N-H proton signal around δ 8.0 ppm in the ¹H NMR spectrum is indicative of N-substitution. The chemical shifts of the allylic protons and carbons will also differ between the N- and C3-isomers.
-
Mass Spectrometry (MS): All three compounds (1-allyl-, 3-allyl-, and 1,3-diallyl-1H-indole) will have different molecular weights, which can be easily distinguished by MS.
Data Presentation
The following table summarizes the typical product distribution in the allylation of indole with allyl bromide under various reaction conditions. This data is compiled from literature sources and is intended to be a guide for optimizing your reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 3-allyl-1H-indole (%) | Yield of 1,3-diallyl-1H-indole (%) | Reference |
| 1 | NaH | DMF | rt | High | Low | Trace | [2][3] |
| 2 | KOH | DMSO | rt | High | Low | Trace | [1] |
| 3 | K₂CO₃ | Acetone | Reflux | Moderate | Moderate | Present | General Observation |
| 4 | NaH | THF | rt | Moderate | High | Present | [1] |
| 5 | NaOH (aq) / TBAB | Benzene | rt | High | Low | Trace | [4] |
Note: "High" typically refers to yields >70%, "Moderate" to yields between 30-70%, and "Low" to yields <30%. "Trace" indicates the product was observed but not in significant quantities. The exact yields can vary based on specific reaction parameters.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and logical relationships in the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New versatile Pd-catalyzed alkylation of indoles via nucleophilic allylic substitution: controlling the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - New Versatile Pd-Catalyzed Alkylation of Indoles via Nucleophilic Allylic Substitution:â Controlling the Regioselectivity - Organic Letters - Figshare [acs.figshare.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 1-(Allyl)-1H-indole Heck Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck coupling of 1-(allyl)-1H-indole with aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Heck coupling of this compound?
A1: A common starting point for palladium catalyst loading in Heck reactions is between 1-5 mol%.[1][2] For challenging substrates or to improve reaction rates, a higher loading of up to 10 mol% may be necessary.[1] However, excessively high catalyst loading can sometimes lead to the precipitation of palladium black and a decrease in conversion.
Q2: Which palladium catalyst is best suited for this reaction?
A2: Palladium(II) acetate (Pd(OAc)₂) and sodium tetrachloropalladate(II) (Na₂PdCl₄) are frequently used and effective catalysts for the Heck coupling of indole derivatives.[1][2] The choice of catalyst can be influenced by the solvent system; for instance, Na₂PdCl₄ is particularly useful for aqueous reaction conditions.[1]
Q3: How critical is the choice of ligand for the reaction's success?
A3: The ligand choice is critical. For electron-rich substrates like N-allylindole, bulky, electron-rich phosphine ligands are often required to achieve good yields. Ligands such as SPhos (and its sulfonated, water-soluble version, sSPhos) and tri-(4,6-dimethyl-3-sulphonatophenyl)phosphine trisodium salt (TXPTS) have been shown to be effective in the Heck coupling of indole substrates.[1] The ligand not only stabilizes the palladium catalyst but also influences the reaction's selectivity and efficiency.
Q4: My reaction is sluggish or shows no conversion. What are the likely causes?
A4: Low or no conversion can be due to several factors:
-
Inactive Catalyst: The palladium(II) precatalyst may not have been effectively reduced to the active palladium(0) species.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to catalyst decomposition or low reactivity.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more forcing conditions or specialized catalytic systems.[1]
-
Insufficient Base: The base is crucial for regenerating the active catalyst. Ensure the correct stoichiometry and type of base are used.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
Q5: Can this reaction be performed in "green" or aqueous solvents?
A5: Yes, Heck couplings of indole derivatives have been successfully performed in aqueous solvent systems, such as a mixture of acetonitrile and water.[1] This approach often utilizes water-soluble ligands like sulfonated phosphines (e.g., sSPhos, TXPTS) to facilitate the reaction in an aqueous medium.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | Insufficient catalyst loading. | Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[2] |
| Ineffective ligand. | Switch to a bulkier, more electron-rich phosphine ligand like sSPhos.[1] | |
| Aryl halide is unreactive (e.g., aryl chloride). | For aryl chlorides, consider specialized catalyst systems or more forcing conditions (higher temperature, longer reaction time). Note that aryl chlorides can be recalcitrant to Heck modification under some conditions.[1] | |
| Insufficient base. | Increase the equivalents of base (e.g., from 2 to 4 equivalents of Na₂CO₃).[1] | |
| Formation of Palladium Black (Catalyst Precipitation) | Catalyst loading is too high. | Reduce the catalyst loading. High concentrations can lead to aggregation and precipitation. |
| Ligand dissociation/decomposition. | Ensure a sufficient ligand-to-palladium ratio. For some systems, a higher phosphine to palladium ratio is essential to prevent decomposition. | |
| Side Product Formation | Isomerization of the allyl group. | Lowering the reaction temperature or using specific ligands can sometimes suppress isomerization. |
| Homocoupling of the aryl halide. | This can be indicative of issues with the catalytic cycle. Re-evaluate the base and solvent system. | |
| Reaction Stalls | Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[1] Consider a catalyst system known for higher stability. |
Quantitative Data Summary
The following tables summarize optimized reaction conditions for the Heck coupling of halo-indoles, which can serve as a starting point for the this compound reaction.
Table 1: Optimization of Catalyst and Ligand for Heck Coupling of 5-Iodo-indole with Acrylic Acid [1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2.5) | TXPTS (6.25) | Na₂CO₃ (2.0) | CH₃CN/H₂O (1:1) | Reflux | 18 | 78 |
| 2 | Na₂PdCl₄ (5.0) | TXPTS (12.5) | Na₂CO₃ (2.0) | CH₃CN/H₂O (1:1) | 80 | 18 | 51 |
| 3 | Na₂PdCl₄ (5.0) | sSPhos (15.0) | Na₂CO₃ (4.0) | CH₃CN/H₂O (1:1) | 80 | 18 | 85 |
Table 2: Optimized Conditions for Heck Coupling of Various Halo-indoles [1]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 5-Iodo/Bromo-indoles | Na₂PdCl₄ / sSPhos | 5 | 15 | Na₂CO₃ (4.0) | CH₃CN/H₂O (1:1) | 80 |
| Unprotected Halo-tryptophans | Na₂PdCl₄ / TXPTS | 10 | 23 | Na₂CO₃ (4.0) | CH₃CN/H₂O (3:1) | 90 |
Experimental Protocols
General Protocol for Heck Cross-Coupling of an Indole Derivative in Aqueous Conditions
This protocol is adapted from a procedure for halo-indoles and serves as an excellent starting point for the Heck coupling of this compound.[1]
-
Catalyst Preparation: In a suitable reaction vessel (e.g., a microwave vial or Schlenk tube), add sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%) and sulfonated SPhos (sSPhos, 15 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Solvent Addition: Add a degassed mixture of water and acetonitrile (1:1). Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add the halo-indole (1.0 equivalent), followed by sodium carbonate (Na₂CO₃, 4.0 equivalents), and finally the alkene (e.g., this compound, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C (either conventional heating or microwave irradiation) for the required period (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the Heck coupling of indole derivatives.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Overcoming Poor Solubility of 1-(Allyl)-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-(Allyl)-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: this compound derivatives are characterized by a hydrophobic indole nucleus and an allyl group, contributing to a high log P value and low polarity. The crystalline structure of these compounds can also lead to strong intermolecular forces, which require significant energy to overcome for dissolution in aqueous media. These factors collectively result in their limited solubility in water.
Q2: What are the primary strategies to enhance the solubility of these derivatives?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications. Key strategies include:
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Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.
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Solid Dispersion: Dispersing the compound in an inert hydrophilic carrier at a solid state.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.
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Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
Q3: How do I select the most appropriate solubility enhancement technique?
A3: The choice of method depends on several factors including the physicochemical properties of your specific derivative, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the required stability of the formulation. A preliminary screening of different techniques is often recommended.
Q4: Can I use pH modification to improve the solubility of this compound derivatives?
A4: The indole nitrogen is generally not basic enough to be protonated under physiological pH conditions. Therefore, pH modification is typically not an effective strategy for significantly enhancing the solubility of these compounds unless there are other ionizable functional groups present in the derivative.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Solvent Shock | When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. |
| Solution 1: Gradual Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. | |
| Solution 2: Co-solvent System: Prepare the final solution in a co-solvent mixture (e.g., water:ethanol, water:DMSO) to maintain solubility. Determine the maximum tolerable co-solvent concentration for your experiment. | |
| Low Intrinsic Solubility | The compound's solubility in the final aqueous buffer is below the desired concentration. |
| Solution 1: Employ a Solubility Enhancement Technique: Refer to the detailed protocols for Co-solvency, Solid Dispersion, or Nanosuspension below. | |
| Solution 2: Re-evaluate Target Concentration: Determine if a lower, soluble concentration is sufficient for the experiment. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Undissolved Particles | The presence of undissolved compound can lead to variability in the effective concentration. |
| Solution 1: Filtration: Filter the prepared solution through a 0.22 µm filter to remove any undissolved particles before use. | |
| Solution 2: Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. | |
| Formulation Instability | The formulated compound may not be stable over the duration of the experiment, leading to precipitation. |
| Solution 1: Fresh Preparation: Prepare solutions fresh before each experiment. | |
| Solution 2: Stability Study: If solutions need to be stored, perform a short-term stability study by monitoring for precipitation over time at the intended storage temperature. |
Data Presentation: Solubility Enhancement of Indole Derivatives
Disclaimer: The following data is for structurally related indole derivatives and should be used as a reference. Optimal conditions for specific this compound derivatives should be determined experimentally.
Table 1: Co-solvent Effects on the Solubility of Indole-3-acetic Acid [1]
| Co-solvent | Temperature (K) | Mole Fraction Solubility (x10⁻³) |
| Methanol | 298.15 | 3.65 |
| Ethanol | 298.15 | 4.12 |
| n-Propanol | 298.15 | 4.89 |
| Isopropanol | 298.15 | 5.54 |
| Acetone | 298.15 | 10.21 |
| Ethyl Acetate | 298.15 | 15.85 |
| DMSO | 298.15 | 14.50 |
Table 2: Dissolution Rate Enhancement of Indomethacin by Solid Dispersion with PEG4000 [2]
| Formulation (Indomethacin:PEG4000) | Dissolution after 90 min (%) at pH 7.4 | Relative Dissolution Rate (RDR₃₀) |
| Pure Indomethacin | 14.5 | 1.0 |
| Physical Mixture (1:4) | 35.2 | 1.92 |
| Solid Dispersion (1:4) | 39.8 | 2.05 |
Table 3: Characterization of a Nanosuspension of a Triiodoaniline Derivative [3][4]
| Parameter | Value |
| Particle Size | ~400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | ~ -15 mV |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol outlines a method for preparing a stock solution of a this compound derivative using a co-solvent system.
-
Solvent Selection: Choose a water-miscible organic solvent in which your compound is freely soluble (e.g., DMSO, ethanol, PEG 400).
-
Stock Solution Preparation:
-
Dissolve the this compound derivative in the selected organic solvent to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Working Solution Preparation:
-
Determine the maximum percentage of the organic solvent that is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Prepare the final working solution by adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of the organic solvent should not exceed the predetermined limit.
-
-
Characterization:
-
Visually inspect the final solution for any signs of precipitation.
-
For quantitative analysis, the solution can be filtered and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Component Selection:
-
Drug: this compound derivative.
-
Carrier: A water-soluble polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 4000).
-
Solvent: A volatile organic solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture).
-
-
Preparation:
-
Dissolve the this compound derivative and the chosen carrier in the selected solvent in a predetermined ratio (e.g., 1:4 drug to carrier).
-
Ensure a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask.
-
Gently grind and sieve the solid dispersion to obtain a uniform powder.
-
Store in a desiccator to prevent moisture absorption.
-
-
Characterization:
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Determine the dissolution rate of the solid dispersion compared to the pure drug using a standard dissolution apparatus.
-
Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed drug.
-
Protocol 3: Nanosuspension Formulation by Wet Milling
This protocol describes the preparation of a nanosuspension to increase the surface area and dissolution velocity of the compound.
-
Component Selection:
-
Drug: this compound derivative.
-
Stabilizer: A surfactant or polymer to prevent particle aggregation (e.g., Poloxamer 188, Tween 80).
-
Dispersion Medium: Purified water.
-
-
Preparation:
-
Prepare a solution of the stabilizer in purified water (e.g., 1-2% w/v).
-
Disperse the this compound derivative in the stabilizer solution to form a pre-suspension.
-
Add milling media (e.g., zirconia beads) to the pre-suspension.
-
Mill the suspension using a high-energy bead mill for a specified duration until the desired particle size is achieved.
-
-
Post-Processing:
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Separate the nanosuspension from the milling media.
-
-
Characterization:
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Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
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Determine the zeta potential to assess the stability of the suspension.
-
Evaluate the dissolution rate of the nanosuspension in comparison to the un-milled drug.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Tubulin Polymerization Inhibition Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Refining the workup procedure for 1-(Allyl)-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 1-(Allyl)-1H-indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After quenching the reaction, my TLC analysis shows multiple spots. What are the likely side products?
A1: The most common side product in the N-allylation of indole is the C3-allylated isomer, 3-allyl-1H-indole. Due to the high electron density at the C3 position of the indole ring, electrophilic attack can occur there, leading to a mixture of N- and C3-allylated products. Another possibility is the presence of unreacted starting material (indole). Over-allylation to form a diallylated product is also possible but generally less common under standard conditions.
Troubleshooting:
-
Confirming Identity: Use spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm the identity of the major and minor spots. The ¹H NMR spectrum of this compound will show a characteristic singlet for the N-CH₂ protons, while 3-allyl-1H-indole will have a characteristic signal for the C3-CH₂ protons and a proton at the N1 position.
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Optimizing Selectivity: To favor N-alkylation, ensure the indole nitrogen is sufficiently deprotonated. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is a common strategy. The choice of catalyst in certain protocols can also significantly influence regioselectivity.[1][2]
Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
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Incomplete Deprotonation: If the indole is not fully deprotonated, the reaction will not proceed to completion. Ensure your base is fresh and added in an appropriate molar excess.
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Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may lead to decomposition of the product or starting materials. Optimization of the reaction temperature is crucial.
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Moisture in the Reaction: The presence of water can quench the base and hinder the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.
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Purity of Reagents: The purity of indole, allyl bromide, and the base can impact the reaction outcome. Use purified reagents for best results.
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Workup Losses: Product may be lost during the extraction and purification steps. Ensure efficient extraction and careful handling during column chromatography.
Troubleshooting:
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Base and Solvent: The combination of the base and solvent is critical. Strong bases like NaH in DMF or THF are generally effective for deprotonating indole. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.
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Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and prevent product degradation from prolonged heating.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Q3: I am having difficulty separating this compound from the C3-allylated isomer by column chromatography. What conditions do you recommend?
A3: The separation of N- and C3-allylated indoles can be challenging due to their similar polarities.
Troubleshooting:
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Solvent System: A non-polar eluent system is generally recommended for the separation of these isomers on silica gel. Start with a low polarity solvent system, such as 1-2% ethyl acetate in hexane, and gradually increase the polarity if necessary.[3] A shallow gradient elution can improve separation.
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TLC Optimization: Before running the column, optimize the solvent system using TLC. The ideal solvent system should give a good separation between the spots of the two isomers, with the desired this compound having an Rf value of approximately 0.2-0.3.
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Column Packing: Proper packing of the silica gel column is essential for good separation. A well-packed column will prevent band broadening and improve resolution.
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Loading the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane) before loading it onto the column. Loading the sample as a concentrated band will lead to better separation.
Experimental Protocols
Protocol 1: N-Allylation of Indole using Sodium Hydride
This protocol describes a common method for the selective N-allylation of indole.
Materials:
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Indole
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Sodium hydride (60% dispersion in mineral oil)
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Allyl bromide
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq). Dissolve the indole in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 2% ethyl acetate).[3] Collect the fractions containing the pure this compound and concentrate under reduced pressure.
Data Presentation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaH | DMF | RT | 2-4 | ~85-95 | General Protocol |
| K₂CO₃ | Acetone | Reflux | 12 | ~70-80 | General Protocol |
| Cs₂CO₃ | CH₃CN | 80 | 12 | ~90 | [4] |
| KOH | DMSO | RT | 3 | ~80-90 | General Protocol |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis workup.
References
Technical Support Center: Production of 1-(Allyl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Allyl)-1H-indole, with a special focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time, low temperature, or inefficient mixing. | - Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature, being mindful of potential side reactions. - For scale-up, ensure adequate agitation to overcome mass transfer limitations, especially in heterogeneous mixtures. |
| Side reactions: Competing C-alkylation at the C3 position of the indole ring. This is more prevalent with strong bases and certain solvents.[1] | - Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Consider using a phase-transfer catalyst (PTC) which can enhance N-alkylation selectivity.[2][3] - Solvents like DMF or acetonitrile can favor N-alkylation over C-alkylation. | |
| Degradation of product or starting material: Unstable reaction conditions, presence of strong acids or oxidants. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified reagents and solvents to avoid catalytic degradation. | |
| Formation of Impurities (e.g., 3-allyl-1H-indole, diallylated products) | Reaction conditions favoring C-alkylation: Use of strong, non-selective bases. | - As with low yield, switch to a milder base and consider a PTC system. The use of bulky bases can also sterically hinder C-alkylation. |
| Over-alkylation (diallylation): Excess of allyl bromide or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of allyl bromide. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further alkylation of the product. | |
| Difficulties in Product Purification | Co-elution of isomers: N-allyl and C-allyl isomers may have similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider alternative purification techniques such as crystallization or distillation under reduced pressure. |
| Presence of unreacted starting materials and reagents: Incomplete reaction or inefficient work-up. | - Ensure the reaction goes to completion. - Perform an appropriate aqueous work-up to remove water-soluble reagents and by-products. An acid wash can help remove basic impurities. | |
| Scale-up Challenges | Poor heat and mass transfer in large batch reactors: Can lead to localized overheating, side reactions, and inconsistent product quality.[2] | - Implement a continuous flow process or use a phase-transfer catalysis (PTC) system, which can be more readily scaled and controlled.[2] - Ensure efficient stirring and temperature control in the reactor. |
| Thermal runaway potential: The N-alkylation of indole can be exothermic. | - For large-scale reactions, perform a thermal hazard assessment (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction. - Implement appropriate cooling and emergency shutdown procedures. | |
| Handling of hazardous materials at scale: Allyl bromide is a toxic and lachrymatory substance. | - Use a closed system for the transfer and addition of allyl bromide. - Ensure adequate ventilation and personal protective equipment (PPE) for all personnel involved. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the production of this compound?
A1: The primary challenge during scale-up is maintaining control over the reaction conditions to ensure consistent yield and purity. Issues with heat and mass transfer in large batch reactors can lead to poor regioselectivity (favoring the undesired C3-allylated isomer), increased byproduct formation, and potential safety hazards such as thermal runaway.[2] Employing scalable methodologies like phase-transfer catalysis or continuous flow processing is highly recommended to mitigate these issues.[2]
Q2: How can I improve the N-alkylation selectivity over C-alkylation?
A2: To favor N-alkylation, consider the following:
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Choice of Base: Use milder bases like potassium carbonate or cesium carbonate instead of strong bases such as sodium hydride.
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Solvent Selection: Polar aprotic solvents like DMF and acetonitrile generally favor N-alkylation.
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Phase-Transfer Catalysis (PTC): PTC is a well-established method for selective N-alkylation of indoles.[2][3] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indole anion to the organic phase where it reacts with the alkylating agent.
Q3: What are the expected yields and purity when using a scalable method like Phase-Transfer Catalysis?
A3: While exact figures depend on the specific reaction conditions, transitioning from a standard batch process to a more controlled, scalable method like PTC or a continuous flow system generally leads to improved outcomes.
| Parameter | Traditional Batch (Lab Scale) | PTC/Continuous Flow (Pilot/Industrial Scale) |
| Yield | 50-70% | 78-98%[3] |
| Purity | 80-90% | >90-99%[2] |
| By-product formation (e.g., C-alkylation) | Can be significant (>10%) | Typically minimized (<5%) |
| Reaction Time | Variable, can be long | Often shorter and more consistent |
Q4: Are there any specific safety precautions for the large-scale synthesis of this compound?
A4: Yes, several safety aspects are critical at scale:
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Thermal Hazard Assessment: Due to the exothermic nature of the reaction, a thorough thermal hazard evaluation is essential to prevent thermal runaway.
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Reagent Handling: Allyl bromide is toxic, a lachrymator, and a suspected carcinogen. Use of closed systems for its transfer and handling is crucial.
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Pressure Build-up: Ensure the reactor is adequately vented, as pressure can build up due to heating or gas evolution.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
Experimental Protocols
Scalable Synthesis of this compound via Phase-Transfer Catalysis
This protocol is designed for scalability and employs phase-transfer catalysis to enhance selectivity and yield.
Materials:
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Indole
-
Allyl bromide
-
Toluene
-
50% Aqueous Sodium Hydroxide (NaOH) solution
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Tetrabutylammonium bisulfate (TBAS) or Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a thermometer, a condenser, and an addition funnel. The reactor should have adequate temperature control (heating/cooling jacket).
-
Charging Reagents: To the reactor, add indole and toluene. Begin stirring to dissolve the indole.
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Addition of Base and Catalyst: Add the phase-transfer catalyst (e.g., TBAS, ~5 mol%) to the stirred solution. Slowly add the 50% aqueous NaOH solution via the addition funnel. A moderate exotherm may be observed.
-
Addition of Allyl Bromide: Once the temperature has stabilized, add allyl bromide dropwise via the addition funnel at a rate that maintains the internal temperature below a predetermined setpoint (e.g., 40-50 °C).
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the indole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the this compound by ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Common Synthesis Issues.
References
Technical Support Center: Crystallization of 1-(Allyl)-1H-indole Derivatives
Welcome to the technical support center for the crystallization of 1-(Allyl)-1H-indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments for this specific class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal quality of this compound derivatives?
A1: The crystal quality of this compound derivatives is primarily influenced by three factors:
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Purity of the Compound: Impurities can inhibit nucleation and be incorporated into the crystal lattice, leading to defects. It is crucial to start with highly purified material.
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Solvent System: The choice of solvent or solvent mixture is critical. The ideal solvent should exhibit good solubility at high temperatures and poor solubility at low temperatures.[1][2] For indole derivatives, the polarity of the solvent can significantly affect the crystal habit.[3]
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Crystallization Method and Conditions: The technique used (e.g., slow evaporation, vapor diffusion, cooling) and parameters like temperature, cooling rate, and supersaturation play a significant role.
Q2: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.[4] This is a common issue with organic compounds. Here are some troubleshooting steps:
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Increase the Solvent Volume: Add more solvent to decrease the saturation level and then cool the solution again.[4]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of your compound in the chosen solvent.
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Change the Solvent System: Try a solvent with a lower boiling point or a different polarity.[2] For indole derivatives, a less polar solvent might be beneficial.
-
Use a Seed Crystal: If you have a few crystals, adding a seed crystal to a slightly supersaturated solution can promote crystallization over oiling out.
Q3: I am getting very small or needle-like crystals. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: Small or needle-like crystals are often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process:
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Slow Down the Cooling Rate: If using a cooling method, decrease the rate of temperature change.
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Use Vapor Diffusion: This method allows for a very slow increase in supersaturation, which can lead to the growth of larger, higher-quality crystals.
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Reduce Supersaturation: Start with a less concentrated solution.
-
Solvent Optimization: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For some indole analogues, increasing solvent polarity has been shown to change the crystal habit from needle to plate-like.[3]
Q4: Can additives be used to improve the crystal quality of this compound derivatives?
A4: Yes, additives can sometimes improve crystal quality by influencing nucleation and growth.[5][6] However, the effect of an additive is highly specific to the compound and the crystallization system. It is an empirical process that requires screening. For organic compounds, small amounts of a structurally similar molecule or a solvent in which the compound is poorly soluble can sometimes act as a beneficial additive.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the crystallization of this compound derivatives.
Problem: No Crystals Form
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating some of the solvent. |
| Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal if available. |
| Insufficient time for crystallization. | Allow the solution to stand undisturbed for a longer period, even several days or weeks. |
Problem: Poor Crystal Quality (e.g., polycrystalline material, dendritic growth)
| Possible Cause | Suggested Solution |
| Crystallization occurred too rapidly. | Decrease the rate of cooling or evaporation. Use a more dilute solution. |
| Presence of impurities. | Re-purify the compound. Techniques like column chromatography or recrystallization from a different solvent system can be effective.[7] |
| Suboptimal solvent system. | Screen a wider range of solvents and solvent mixtures with varying polarities.[8][9] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like n-hexane/acetone) to create a nearly saturated solution at room temperature.[8]
-
Filter the solution through a syringe filter (0.2 µm) into a clean vial.
-
Cover the vial with a cap that has a small hole or use parafilm with a few needle-pricked holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
-
Dissolve the this compound derivative in a "soluble solvent" to create a concentrated solution.
-
Place a larger volume of an "insoluble solvent" (anti-solvent) in the well of a crystallization plate. The two solvents must be miscible.
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized cover slip.
-
Invert the cover slip and place it over the well, sealing it with grease.
-
Over time, the anti-solvent vapor will diffuse into the drop, gradually increasing the supersaturation and promoting crystal growth.
Data Presentation
Table 1: Common Solvents for Crystallization of Indole Derivatives
| Solvent | Boiling Point (°C) | Polarity | Comments |
| n-Hexane | 69 | Non-polar | Good for non-polar derivatives; often used as an anti-solvent.[8] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds.[2] |
| Diethyl Ether | 35 | Low | Highly volatile, useful for slow evaporation at low temperatures.[2] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds of intermediate polarity.[8] |
| Acetone | 56 | Medium | Good solvent for many organic compounds; often used in mixtures.[8] |
| Ethanol | 78 | Polar | Suitable for more polar derivatives that can participate in hydrogen bonding.[8] |
| Water | 100 | High | Generally not suitable unless the derivative has highly polar functional groups.[8] |
This table provides a general guide; optimal solvent selection is empirical and compound-specific.
Visualizations
Caption: Troubleshooting workflow for crystallization of this compound derivatives.
Caption: Workflow for the vapor diffusion crystallization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 1-(Allyl)-1H-indole
Welcome to the technical support center for troubleshooting unexpected NMR shifts in your 1-(Allyl)-1H-indole samples. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows extra peaks that I don't recognize. What could they be?
A1: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including impurities from the synthesis, degradation of the sample, or the presence of residual solvents. Common impurities include constitutional isomers formed during synthesis, such as 3-allyl-1H-indole and 1,3-diallyl-1H-indole. Degradation can lead to oxidation products like 1-allyl-1H-indole-3-carbaldehyde or 2-oxindole. It is also possible for the compound to undergo polymerization.
Q2: How can I differentiate between this compound and its isomers, 3-allyl-1H-indole and 1,3-diallyl-1H-indole, using NMR?
A2: The key is to carefully analyze the number of signals, their chemical shifts, and splitting patterns, particularly in the aromatic and allyl regions of the 1H NMR spectrum.
-
This compound (the desired product): Will not have an N-H proton signal. The signals for the protons on the pyrrole ring (H2 and H3) will be present.
-
3-allyl-1H-indole: Will show a characteristic N-H proton signal, typically a broad singlet at high chemical shift (around 8.0 ppm). The C3-proton signal will be absent, and instead, you will see signals for the allyl group attached to the C3 position.
-
1,3-diallyl-1H-indole: Will not have an N-H proton signal. You will observe two distinct sets of allyl group signals, one corresponding to the N-allyl group and another for the C3-allyl group.
Refer to the data in Table 2 for a detailed comparison of the expected chemical shifts.
Q3: I observe signals around 9.9-10.1 ppm in my 1H NMR spectrum. What could this indicate?
A3: A signal in this downfield region is highly characteristic of an aldehyde proton. This suggests the presence of an oxidation product, likely 1-allyl-1H-indole-3-carbaldehyde.[1][2] This can occur if the sample has been exposed to air and light over time.
Q4: The aromatic region of my spectrum is complex and doesn't match the expected pattern. Why might this be?
A4: Several factors can lead to a complex aromatic region:
-
Presence of multiple species: If your sample is a mixture of isomers or contains degradation products, the overlapping signals in the aromatic region will create a complex pattern.
-
Solvent effects: The chemical shifts of aromatic protons can be influenced by the choice of deuterated solvent. For instance, aromatic solvents like benzene-d6 can cause significant shifts compared to chloroform-d6.
-
Concentration effects: At high concentrations, intermolecular interactions can lead to broadening or shifting of signals.
Q5: My NMR sample has changed color, and the spectrum looks very broad and poorly resolved. What is happening?
A5: A change in color (e.g., to brown or yellow) accompanied by broad, poorly resolved NMR signals is often an indication of polymerization or significant sample degradation. Indole compounds can be susceptible to polymerization, especially in the presence of acid or light.
Data Presentation: NMR Chemical Shifts
For your reference, the following tables summarize the expected 1H and 13C NMR chemical shifts for this compound and potential impurities. All shifts are reported in parts per million (ppm).
Table 1: 1H and 13C NMR Chemical Shifts for this compound
| Position | 1H Chemical Shift (ppm) | Multiplicity | 13C Chemical Shift (ppm) |
| H-2 | 7.11 | d | 128.6 |
| H-3 | 6.51 | d | 101.1 |
| H-4 | 7.62 | d | 121.3 |
| H-5 | 7.12 | t | 120.9 |
| H-6 | 7.20 | t | 119.3 |
| H-7 | 7.56 | d | 109.5 |
| C-3a | - | - | 127.8 |
| C-7a | - | - | 135.9 |
| N-CH2- | 4.70 | d | 48.9 |
| -CH= | 5.98 | m | 133.4 |
| =CH2 | 5.10, 5.20 | d, d | 117.2 |
Data obtained from the Spectral Database for Organic Compounds (SDBS). Please note that shifts can vary slightly depending on the experimental conditions.
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for this compound and Potential Impurities
| Compound | N-H | Aromatic & H2/H3 | Allyl (-CH2-) | Allyl (-CH=) | Allyl (=CH2) |
| This compound | Absent | 6.51 - 7.62 | 4.70 | 5.98 | 5.10, 5.20 |
| 3-Allyl-1H-indole | ~8.0 (broad s) | 6.9 - 7.9 | 3.51 | 6.05 | 5.15, 5.07 |
| 1,3-Diallyl-1H-indole | Absent | 6.9 - 7.7 | N-allyl: ~4.7, C3-allyl: ~3.5 | N-allyl: ~6.0, C3-allyl: ~6.1 | N-allyl: ~5.1, C3-allyl: ~5.1 |
| 1-Allyl-1H-indole-3-carbaldehyde | Absent | 7.32 - 8.32, 10.02 (CHO) | 4.80 | 6.03 | 5.19, 5.34 |
Note: The chemical shifts for 3-allyl-1H-indole and 1,3-diallyl-1H-indole are approximate and may vary.
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to obtain a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Troubleshooting Workflow
If you encounter unexpected signals in your NMR spectrum, follow this logical workflow to identify the potential source of the issue.
References
Validation & Comparative
A Comparative Guide to 1-(Allyl)-1H-indole and Other N-Substituted Indoles for Drug Discovery Professionals
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(Allyl)-1H-indole against other N-substituted indole analogs. It is compiled from experimental data to assist in evaluating its potential as a molecular scaffold in medicinal chemistry.
The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to mimic peptide structures.[1] Modification at the N1 position of the indole ring is a common strategy to modulate the physicochemical properties and biological activities of these derivatives. This guide focuses on this compound, comparing its synthesis, properties, and biological performance with other key N-substituted indoles, such as N-methyl, N-benzyl, and N-aryl derivatives, to provide a clear perspective on its utility in research and development.
I. Synthesis of N-Substituted Indoles: A Comparative Overview
The primary method for synthesizing N-substituted indoles, including this compound, is the N-alkylation of the indole ring. This reaction typically involves deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide. While conceptually straightforward, the choice of base, solvent, and alkylating agent can significantly influence yield and selectivity.
Classical conditions often employ a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[2] However, modern approaches have sought milder and more versatile conditions. For instance, copper-catalyzed cross-coupling reactions and metal-free reductive alkylations offer alternative pathways with broad functional group tolerance.[3][4]
Below is a generalized workflow for the N-alkylation of indole.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1-(Allyl)-1H-indole and 1-(Propargyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-(Allyl)-1H-indole and 1-(Propargyl)-1H-indole. Understanding the distinct reactivity profiles of the allyl and propargyl moieties attached to the indole nitrogen is crucial for their strategic application in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This document summarizes key reaction types, presents available quantitative data, details experimental protocols for representative transformations, and visualizes reaction pathways to facilitate a clear understanding of their chemical behavior.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a central theme in the development of new therapeutic agents. The introduction of reactive appendages, such as allyl and propargyl groups, at the N1 position opens up a vast chemical space for further molecular elaboration. The double bond of the allyl group and the triple bond of the propargyl group offer distinct and complementary pathways for chemical transformations, including transition-metal-catalyzed reactions, cycloadditions, and sigmatropic rearrangements. This guide aims to delineate these differences, providing a valuable resource for synthetic chemists.
Reactivity Comparison: A Tabular Overview
While direct comparative studies under identical conditions are limited in the literature, this section summarizes representative data from analogous reactions to highlight the inherent differences in reactivity between this compound and 1-(propargyl)-1H-indole.
| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Yield (%) | Reference |
| Transition-Metal-Catalyzed Reaction | 3-Substituted Indole + Allyl Alcohol | [Pd₂(dba)₃CHCl₃], (S,S)-A, 9-BBN-(C₆H₁₃) | 3-Allyl-3-substituted-indolenine | up to 92% | [1] |
| N-Propargyl Ynamide | [Au(I) catalyst] | Indeno[1,2-c]pyrrole | Moderate to Good | [2] | |
| Cycloaddition Reaction | Indole (as nucleophile in tandem reaction) | CBzCl | Tricyclic 3a,6-epoxyisoindole | 56-72% | [3] |
| Rearrangement Reaction | 2-Allyloxyindole | Pd(II) salts | C3-Quaternary oxindole | High | [4] |
| 2-Propargyloxyindole | Pd(II) salts | Allenyl product | High | [4] |
Note: The yields presented are for specific examples within the cited literature and may not represent the full scope of each reaction. Direct comparison is challenging due to the different nature of the reacting partners and conditions.
Key Reaction Classes: A Deeper Dive
Transition-Metal-Catalyzed Reactions
The allyl and propargyl groups on the indole nitrogen exhibit distinct reactivity in the presence of transition metals, primarily palladium and gold, respectively.
This compound: The allyl group is a versatile handle for palladium-catalyzed reactions, most notably allylic alkylations. In these reactions, a palladium(0) catalyst coordinates to the double bond, leading to the formation of a π-allylpalladium intermediate. This electrophilic species can then be attacked by a nucleophile. In the context of 1-allyl-1H-indole, the indole nucleus itself can act as the nucleophile, leading to intramolecular cyclization, or it can be an external nucleophile that attacks the allyl group. A significant application is the C3-allylation of indoles, where an external allyl source reacts with the indole C3 position.[1]
1-(Propargyl)-1H-indole: The propargyl group, with its terminal alkyne, is a favored substrate for gold-catalyzed reactions. Gold(I) catalysts are highly oxophilic and readily activate the alkyne functionality towards nucleophilic attack. This activation can initiate a variety of cascade cyclizations. For instance, N-propargyl ynamides undergo gold-catalyzed cascade cyclizations to form complex polycyclic aromatic systems like indeno[1,2-c]pyrroles.[2]
Experimental Protocol: Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted Indoles [1]
-
Materials: [Pd₂(dba)₃CHCl₃] (2.5 mol%), (S,S)-A ligand (7.5 mol%), 3-substituted indole (0.2 mmol), allyl alcohol (3 equiv), 9-BBN-(C₆H₁₃) (1.1 equiv), and CH₂Cl₂ as solvent.
-
Procedure: To a solution of the 3-substituted indole and the chiral ligand in CH₂Cl₂ at 4 °C are added [Pd₂(dba)₃CHCl₃], allyl alcohol, and a solution of 9-BBN-(C₆H₁₃) in THF. The reaction mixture is stirred at 4 °C for 20 hours. The reaction is then quenched, and the product is purified by column chromatography.
Experimental Protocol: Gold-Catalyzed Cascade Cyclization of N-Propargyl Ynamides [2]
-
Materials: N-propargyl ynamide substrate, gold(I) catalyst (e.g., [Au(I)Cl(PPh₃)]/AgSbF₆), and a suitable solvent (e.g., DCE).
-
Procedure: To a solution of the N-propargyl ynamide in the solvent is added the gold catalyst. The reaction mixture is stirred at a specified temperature (often room temperature) until completion, monitored by TLC. The product is then isolated and purified by column chromatography.
Diagram: Transition-Metal-Catalyzed Reactions Workflow
References
A Comparative Guide to the Biological Activity of 1-(Allyl)-1H-indole and Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its versatile structure allows for a wide range of chemical modifications to modulate its pharmacological profile. This guide provides a comparative analysis of the parent indole molecule and its N-substituted derivative, 1-(Allyl)-1H-indole.
It is critical to note that while the biological activities of indole and its many derivatives have been extensively studied, there is a significant lack of publicly available experimental data specifically comparing the biological activity of this compound to that of indole. Therefore, this guide will first summarize the well-documented biological activities of indole. Subsequently, it will offer a theoretical comparison, based on established principles of medicinal chemistry, of how the introduction of an allyl group at the N-1 position might influence these activities. The experimental protocols provided are standard methodologies that could be employed in future studies to directly compare these two compounds.
Chemical Structures
| Compound | Structure |
| Indole | |
| This compound |
Known Biological Activities of Indole
Indole and its derivatives exhibit a remarkable breadth of biological activities, which have been the subject of numerous scientific reviews.[1][2][4][5] The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have been developed into drugs for a wide range of therapeutic applications.[3][5]
Summary of Indole's Biological Activities:
-
Anticancer Activity: Indole derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1][5] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis.[4][6]
-
Antimicrobial Activity: The indole scaffold is found in many compounds with antibacterial, antifungal, antiviral, and antiprotozoal properties.[7] These compounds can act through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes.
-
Anti-inflammatory Activity: Many indole derivatives possess anti-inflammatory properties.[3] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core.[4]
-
Antioxidant Activity: The indole ring system can act as a scavenger of free radicals, and various indole derivatives have demonstrated significant antioxidant activity.[2][4]
-
Neurological Activity: The indole structure is central to the neurotransmitter serotonin and the hormone melatonin. Consequently, many indole derivatives exhibit activity in the central nervous system and have been developed as antidepressants, antipsychotics, and antimigraine agents.[1][5]
Theoretical Comparison of Biological Activity: Indole vs. This compound
The introduction of an allyl group at the nitrogen atom of the indole ring (N-alkylation) in this compound is expected to alter its physicochemical properties, which in turn could significantly influence its biological activity compared to the parent indole molecule.
Key Physicochemical Differences and Potential Biological Implications:
| Feature | Indole | This compound | Potential Biological Implications of N-Allylation |
| N-H Bond | Present | Absent | The absence of the N-H bond prevents hydrogen bond donation, which could alter receptor binding interactions. |
| Lipophilicity | Lower | Higher | Increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake and altered pharmacokinetic properties (e.g., absorption, distribution). |
| Steric Hindrance | Lower | Higher | The allyl group introduces steric bulk around the nitrogen atom, which could influence how the molecule fits into the binding pockets of enzymes and receptors. |
| Metabolic Profile | Can be N-glucosidated or N-sulfated | The allyl group can be a site for metabolic reactions such as oxidation. | The metabolic fate of this compound is likely to be different from that of indole, potentially leading to different active metabolites or a different duration of action. |
| Reactivity | The N-H proton is weakly acidic. | The allyl group is a reactive moiety that can participate in various chemical reactions. | The presence of the allyl group could lead to different modes of action, for example, through covalent modification of biological targets. |
Hypothesized Impact on Biological Activities:
-
Anticancer Activity: The increased lipophilicity of this compound might enhance its ability to cross cancer cell membranes, potentially leading to increased cytotoxic activity. However, the loss of the N-H bond and the added steric bulk could also negatively impact its interaction with specific anticancer targets.
-
Antimicrobial Activity: Enhanced membrane permeability due to the allyl group could improve its activity against bacteria and fungi. The specific nature of the interaction with microbial targets would determine the overall effect.
-
Anti-inflammatory and Antioxidant Activity: The antioxidant activity of indole is partly attributed to the ability of the N-H proton to be donated. The absence of this proton in this compound might reduce its radical scavenging ability. Conversely, the allyl group itself might confer some antioxidant properties.
It is crucial to reiterate that these are theoretical considerations. Experimental validation is necessary to determine the actual biological activity profile of this compound and to make a definitive comparison with indole.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of indole and this compound, the following standard experimental protocols can be employed.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of indole and this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of indole and this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of DPPH in a suitable solvent (e.g., methanol) and various concentrations of indole and this compound.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Data Analysis: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm). The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizations
Caption: A general experimental workflow for the comparative biological evaluation of Indole and this compound.
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory indole derivatives.
Conclusion and Future Directions
While indole stands as a well-established pharmacophore with a vast array of biological activities, the specific biological profile of this compound remains largely unexplored in the public domain. Based on fundamental principles of medicinal chemistry, the introduction of the N-allyl group is anticipated to modulate the parent molecule's physicochemical properties, which would, in turn, affect its biological activity. However, without direct experimental evidence, any comparison remains theoretical.
There is a clear need for future research to synthesize and systematically evaluate the biological activities of this compound in direct comparison to indole. Such studies, employing the standardized protocols outlined in this guide, would provide valuable data for the drug discovery community and could potentially unveil novel therapeutic applications for this simple yet intriguing indole derivative.
References
- 1. Synthesis and in vitro biological evaluation of new heterocycles based on the indole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Validating the Structure of 1-(Allyl)-1H-indole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of 1-(Allyl)-1H-indole derivatives, a class of compounds with significant interest in medicinal chemistry.
While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide leverages crystallographic data from closely related 1-substituted indole derivatives to provide a robust framework for structural validation. By presenting experimental data and detailed protocols, this document serves as a practical resource for scientists seeking to unambiguously confirm the structure of their synthesized molecules.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the absolute determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.
Representative Crystallographic Data for a 1-Substituted Indole Derivative
As a proxy for this compound, we present crystallographic data for Ethyl 1H-indole-2-carboxylate. This example illustrates the typical structural parameters obtained from an SC-XRD experiment for a molecule with a substituent at the 1-position of the indole ring.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.302(5) |
| b (Å) | 12.522(4) |
| c (Å) | 13.383(4) |
| α (°) | 90 |
| β (°) | 116.86(6) |
| γ (°) | 90 |
| Volume (ų) | 1726.4(3) |
| Calculated Density (Mg m⁻³) | 1.280 |
| Selected Bond Lengths (Å) | |
| N1-C8 | 1.385(3) |
| N1-C2 | 1.378(3) |
| C2-C3 | 1.369(4) |
| C8-C9 | 1.391(4) |
| Selected Bond Angles (°) | |
| C8-N1-C2 | 108.9(2) |
| N1-C2-C3 | 110.2(2) |
| C2-C3-C3A | 107.2(2) |
Data derived from a representative 1-substituted indole derivative.[1]
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure through SC-XRD involves several key steps, from crystal growth to data refinement.
-
Crystal Growth : High-quality single crystals are paramount for a successful diffraction experiment. Slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion are common techniques for growing suitable crystals.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.[2]
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalyst Performance in Indole Allylation
The synthesis of 1-(allyl)-1H-indole, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic methodologies. The choice of catalyst profoundly influences reaction efficiency, selectivity, and substrate scope. This guide provides a comparative overview of prominent catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the N-allylation of indole, highlighting key reaction parameters and outcomes.
| Catalyst System | Allylic Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N/C3 Selectivity | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ / P(2-furyl)₃ | Allyl acetate | - | PEG-6000/H₂O | Reflux | 2 | 98 | N-selective | [1] |
| [Pd(C₃H₅)Cl]₂ / Ligand | Allyl alcohol | - | Toluene | 50 | - | 84 | C3-selective | [2] |
| Iridium | ||||||||
| [Ir(COD)Cl]₂ / Ligand | Allyl carbonate | Cs₂CO₃ | THF | 50 | - | up to 95 | N-selective | [3][4] |
| Ruthenium | ||||||||
| [{RuCl₂(p-cymene)}₂] | Allyl alcohol | NaOAc | DCE | 45 | - | up to 77 | C2-selective | [5] |
| Copper | ||||||||
| CuI / P(p-tolyl)₃ | Tosylhydrazone | KOH | Dioxane | 100 | 12 | up to 85 | N-selective | |
| Iron | ||||||||
| Fe-1 / Me₃NO | Benzyl alcohol | K₂CO₃ | TFE | 110 | 18 | up to 90 (indoline) | N-selective | [1][6] |
| Phase-Transfer | ||||||||
| TEBA | Allyl bromide | NaOH (aq) | CH₂Cl₂ | RT | - | - | N-selective | [7] |
Note: The iron-catalyzed system shown is for the N-alkylation of indoline, which can then be oxidized to the N-alkylated indole. Direct N-allylation of indole with iron catalysts is less commonly reported. Phase-transfer catalysis is a general method, and specific yields for this compound were not detailed in the searched literature.
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Palladium-Catalyzed N-Allylation in an Aqueous Medium
This protocol utilizes a palladium catalyst in a polyethylene glycol (PEG)-water system, offering an environmentally benign approach.
Materials:
-
Indole
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(2-furyl)phosphine (P(2-furyl)₃)
-
Polyethylene glycol 6000 (PEG-6000)
-
Water
Procedure:
-
To a reaction vessel, add indole (1.0 mmol), allyl acetate (1.2 mmol), Pd(OAc)₂ (0.025 mmol), and P(2-furyl)₃ (0.05 mmol).
-
Add PEG-6000 (1 g) and water (5 mL).
-
The reaction mixture is refluxed for 2 hours.
-
After completion, the product is extracted with an organic solvent and purified by column chromatography.
Iridium-Catalyzed Asymmetric N-Allylation
This method employs a chiral iridium catalyst to achieve enantioselective N-allylation.
Materials:
-
Indole derivative (e.g., ethyl indole-2-carboxylate)
-
Allyl carbonate (e.g., tert-butyl cinnamyl carbonate)
-
[Ir(COD)Cl]₂
-
Chiral ligand (e.g., a phosphoramidite)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a mixture of [Ir(COD)Cl]₂ and the chiral ligand in THF is stirred to form the active catalyst.
-
The indole derivative (1.0 equiv) and Cs₂CO₃ (0.1 equiv) are added to the catalyst solution.
-
The allyl carbonate (1.1 equiv) is then added, and the reaction is stirred at 50 °C until completion.
-
The reaction is quenched, and the product is purified by flash chromatography.
Ruthenium-Catalyzed C2-Allylation
This procedure, while resulting in C2-allylation, is included to showcase the regioselectivity achievable with ruthenium catalysts.
Materials:
-
N-ethoxycarbamoyl indole
-
Allyl alcohol
-
[{RuCl₂(p-cymene)}₂]
-
Sodium acetate (NaOAc)
-
1,2-Dichloroethane (DCE)
Procedure:
-
A mixture of N-ethoxycarbamoyl indole (1.0 equiv), allyl alcohol (1.2 equiv), [{RuCl₂(p-cymene)}₂] (2.5 mol%), and NaOAc (20 mol%) in DCE is prepared.
-
The reaction is stirred at 45 °C.
-
Upon completion, the mixture is worked up and the product purified by chromatography.
Copper-Catalyzed N-Alkylation using Tosylhydrazones
This protocol describes a copper-catalyzed approach for N-alkylation using tosylhydrazones as the alkyl source.
Materials:
-
Indole
-
Benzaldehyde N-tosylhydrazone
-
Copper(I) iodide (CuI)
-
Tri(p-tolyl)phosphine (P(p-tolyl)₃)
-
Potassium hydroxide (KOH)
-
Dioxane
Procedure:
-
To a reaction tube, add indole (1.2 equiv), benzaldehyde N-tosylhydrazone (1.0 equiv), CuI (10 mol%), P(p-tolyl)₃ (10 mol%), and KOH (2.5 equiv).
-
Add dioxane as the solvent, and purge the tube with argon.
-
The reaction is heated at 100 °C for 12 hours.
-
After cooling, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow for the synthesis of this compound.
This guide offers a foundational understanding of the various catalytic approaches for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific substrates and desired outcomes. The choice of catalyst, ligand, solvent, and base are all critical parameters that can be fine-tuned to achieve high yields and selectivities in this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Allylation of Indoles - ChemistryViews [chemistryviews.org]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Allyl)-1H-indole
In the development and quality control of pharmaceuticals, the validation of analytical methods is a critical step to ensure the reliability, accuracy, and precision of results. This guide provides a comparative analysis of various analytical techniques for the quantification of 1-(Allyl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to effectively cross-validate these methods.
Data Presentation: A Comparative Overview
The following tables summarize the typical validation parameters for the analytical methods discussed. These values are derived from studies on various indole alkaloids and derivatives and serve as a benchmark for what can be expected during the validation of methods for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters for Indole Derivatives
| Validation Parameter | Typical Performance | Source |
| Linearity (Correlation Coefficient, r²) | > 0.998 | [1][2][3] |
| Range | 0.06 - 125 µg/mL | [2][3] |
| Accuracy (% Recovery) | 90.4 - 105.2% | [1][4] |
| Precision (RSD %) | < 2.0% for intraday and interday | [5] |
| Limit of Detection (LOD) | < 0.015 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | 0.08 - 1.72 µM | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Indole Alkaloids
| Validation Parameter | Typical Performance | Source |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [1] |
| Range | Not explicitly stated, but method is sensitive | |
| Accuracy (% Recovery) | Method dependent, generally high | |
| Precision (RSD %) | < 15% | |
| Limit of Detection (LOD) | Low ng/mL range | |
| Limit of Quantitation (LOQ) | Low ng/mL range |
Table 3: Quantitative ¹H NMR (qNMR) Spectroscopy Method Parameters for Indole Alkaloids
| Validation Parameter | Typical Performance | Source |
| Linearity (Concentration Range) | 25–400 μg/mL | [7] |
| Accuracy (Relative Error) | Within ±4.4% | [7] |
| Precision (RSD %) | < 2.51% for intra- and interday | [7] |
| Limit of Quantitation (LOQ) | 25 μg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and Spectroscopic analysis of indole derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on methods developed for the analysis of various indole alkaloids.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or acetic acid).[5][8] A typical gradient might start with a higher aqueous phase concentration and ramp up the organic phase concentration.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 280 nm, which is a common wavelength for indole-containing compounds.[1][2][3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Procedures:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against concentration and perform a linear regression analysis.[8]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.[5]
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is generalized from methods used for the analysis of volatile and semi-volatile indole compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for non-volatile indole compounds to increase their volatility.
-
Validation Procedures: Similar to HPLC, validation would involve assessing linearity, accuracy, precision, LOD, and LOQ using standard solutions.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol is based on a validated method for the simultaneous quantification of indole alkaloids.[7]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz).[7]
-
Solvent: A deuterated solvent that does not have signals overlapping with the analyte's signals, such as DMSO-d₆.[7]
-
Internal Standard (IS): A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.[7]
-
NMR Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Processing and Quantification: Integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated using the ratio of the integral of a specific proton signal of the analyte to that of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons.
-
Validation Procedures:
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Benchmarking 1-(Allyl)-1H-indole: A Comparative Guide to its Performance in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. 1-(Allyl)-1H-indole is a versatile reagent whose reactivity is of significant interest. This guide provides a comparative analysis of the performance of this compound in several cornerstone organic reactions, including the Heck, Suzuki, and Sonogashira couplings, as well as Ring-Closing Metathesis (RCM). Its performance is benchmarked against common alternatives such as unprotected indole and other N-substituted indoles, supported by experimental data and detailed protocols.
Executive Summary
This compound often demonstrates distinct reactivity compared to its N-H or other N-alkyl counterparts. The presence of the N-allyl group can influence the electronic properties of the indole ring and may participate in or interfere with certain catalytic cycles. This guide consolidates available data to provide a clear comparison of its utility in various synthetic transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of indole derivatives in these reactions can be significantly affected by the substituent on the nitrogen atom.
Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for C-C bond formation. While direct Heck reaction data for this compound is not extensively documented in comparative studies, insights can be drawn from related systems. For instance, the Heck cross-coupling of 5-halo-indoles with various alkenes has been studied, providing a baseline for comparison. In these cases, N-protection is often employed to improve solubility and reactivity. The N-allyl group, being relatively non-polar, is expected to enhance solubility in organic solvents, potentially leading to improved reaction kinetics compared to unprotected indole.
One study on the intramolecular Heck reaction of 2-halo-N-allylaniline derivatives to synthesize indoles highlights the utility of the N-allyl group as a handle for cyclization. While this is an indole synthesis method rather than a functionalization of a pre-existing indole, it underscores the reactivity of the allyl group in palladium-catalyzed processes.
Table 1: Comparison of N-Substituted Indoles in Heck-type Reactions
| Substrate/Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodo-1H-indole (Heck) | Acrylic Acid | Pd(OAc)₂ / TPPTS | CH₃CN/H₂O | Reflux | - | 75 | [1] |
| 5-Bromo-1H-indole (Heck) | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | CH₃CN/H₂O | 80 (MW) | - | 95 | [1] |
| 2-Iodo-N-allyl-aniline (Intramolecular Heck) | - | PdCl₂(PCy₃)₂ | DMF | 90 | 24 | 99 | [2] |
Experimental Protocol: General Procedure for Heck Cross-Coupling of Halo-Indoles [1]
A mixture of the halo-indole (0.1 mmol), alkene (0.15 mmol), Na₂PdCl₄ (5 mol%), and sulfonated SPhos (15 mol%) in a 1:1 mixture of CH₃CN and water (1 mL) is prepared. Sodium carbonate (0.4 mmol) is added, and the reaction mixture is heated under microwave irradiation at 80°C. Upon completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by flash chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, N-protection of indoles can be advantageous. A study on the synthesis of highly substituted indoles utilized a Sonogashira coupling of 3-iodoindoles. [3]While this study focused on N,N-dialkyl-substituted precursors, it suggests that an electron-donating group on the nitrogen, such as an allyl group, would be compatible with the reaction conditions and likely lead to good yields. In contrast, unprotected N-H indoles can sometimes give lower yields or require modified conditions.
Table 3: Performance of Indole Derivatives in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | rt | - | - | [4] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 24 | 85 | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Iodoindoles [5] To a solution of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv) in DMF are added the terminal alkyne (1.2 equiv), Et₃N (3.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%). The reaction mixture is stirred at 80°C for 24 hours. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. For indole derivatives, RCM can be employed to construct fused ring systems. A substrate such as 1,3-diallyl-1H-indole would be a prime candidate for an intramolecular RCM reaction to form a new seven-membered ring fused to the indole core.
Table 4: Representative Conditions for Ring-Closing Metathesis
| Substrate Type | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Dipeptide with two Tyr(O-allyl) residues | 2nd Gen. Grubbs | Phenol | DCM | 40 | ~80 | [6] |
| Dipeptide with two Tyr(O-allyl) residues | 2nd Gen. Hoveyda-Grubbs | None | DCM | 40 | ~80 | [6] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis [6] The di-allyl substrate is dissolved in an appropriate solvent such as dichloromethane. The ruthenium-based metathesis catalyst (e.g., second-generation Grubbs catalyst) is added, and the reaction is stirred at a suitable temperature (e.g., 40°C) under an inert atmosphere. The progress of the reaction is monitored by techniques such as TLC or LC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Logical Flow of a Ring-Closing Metathesis Reaction
Caption: Key steps in a ring-closing metathesis reaction.
Conclusion
This compound serves as a valuable and versatile substrate in a range of important organic reactions. The N-allyl group generally enhances its utility in palladium-catalyzed cross-coupling reactions by preventing complications associated with the acidic proton of unprotected indole, while also improving solubility. In ring-closing metathesis, the allyl groups are the reactive handles for the formation of new cyclic structures.
For researchers and drug development professionals, the choice between this compound and other indole derivatives will depend on the specific transformation being performed and the desired final product. This guide provides a foundational understanding of its comparative performance, highlighting the importance of considering the N-substituent in the design of synthetic strategies involving the indole scaffold. Further targeted research and comparative studies will undoubtedly continue to delineate the synthetic advantages of this and other N-substituted indoles.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Discovery: Evaluating 1-(Allyl)-1H-Indole Compounds In Vitro vs. In Vivo
A comparative analysis of the laboratory and preclinical efficacy of a promising class of anticancer agents.
In the landscape of oncological research, the journey of a potential therapeutic agent from the laboratory bench to a clinical setting is a rigorous and multi-faceted process. For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides a comparative overview of the bioactivity of 1-(Allyl)-1H-indole derivatives, a class of compounds that has garnered interest for its potential anticancer properties.
In Vitro Activity of this compound Derivatives
Several studies have explored the in vitro anticancer potential of this compound derivatives. One such study investigated a series of novel indole/1,2,4-triazole hybrids, including compounds bearing an N-allyl substituent on the indole ring. These compounds were evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Indole/1,2,4-Triazole Hybrids
| Compound ID | Structure | Mean Growth Inhibition (%) at 10 µM | Most Sensitive Cell Lines |
| 6e | Indole-N-allyl-triazole-phenylethanone derivative | Weak to moderate | Not specified |
| 7d | Oxime derivative of 6e | 34-47% | 11 cell lines |
| 7h | Oxime derivative | GI50: 1.85-5.76 µM | Broad activity across 9 subpanels |
| 7j | Oxime derivative | GI50: 2.45-5.23 µM | Broad activity across 9 subpanels |
Data synthesized from a study on novel indole/1,2,4-triazole hybrids as tubulin polymerization inhibitors.[1]
The data indicates that the introduction of an oxime moiety and specific substitutions on the phenyl ring can significantly enhance the antiproliferative activity of the this compound scaffold in in vitro settings.
Experimental Protocols
A clear understanding of the methodologies employed is crucial for interpreting and comparing experimental data. Below are detailed protocols for the key experiments typically used to assess the in vitro and in vivo activity of anticancer compounds.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Antitumor Activity: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of anticancer drug candidates.
Procedure:
-
Cell Culture and Preparation: Human cancer cells are cultured in vitro, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Other parameters such as body weight changes and signs of toxicity are also recorded.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the antitumor effect.
Visualizing the Path from Lab to Preclinical Studies
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow from in vitro screening to in vivo testing of anticancer compounds.
Potential Mechanism of Action: Targeting Signaling Pathways
Indole derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound compounds.
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The available evidence suggests that this compound derivatives hold promise as a scaffold for the development of novel anticancer agents. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines, with some compounds exhibiting potent activity at micromolar concentrations.
However, the critical step of translating these promising in vitro results into tangible in vivo efficacy remains to be fully elucidated for specific this compound compounds in the public domain. The lack of direct comparative studies underscores a significant gap in the current research landscape. Future research should focus on conducting comprehensive preclinical studies on the most promising candidates identified from in vitro screens. Such studies are essential to validate their therapeutic potential and to understand their pharmacokinetic and pharmacodynamic properties in a whole-organism context, ultimately paving the way for potential clinical development.
References
A Comparative Guide to the Synthetic Routes of 1-(Allyl)-1H-indole
For researchers, scientists, and professionals in drug development, the synthesis of N-substituted indoles is a foundational aspect of creating a vast array of biologically active molecules. Among these, 1-(Allyl)-1H-indole serves as a key building block. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several methods, each with its own set of advantages and disadvantages concerning yield, reaction time, cost, and environmental impact. The most common approaches include classical N-alkylation, phase-transfer catalysis, microwave-assisted synthesis, and palladium-catalyzed allylation.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Classical N-Alkylation | Indole, NaH, Allyl bromide | DMF | 0 to RT | 4 h | ~75%[1] | A standard and reliable method, though it requires the use of a strong, moisture-sensitive base and an anhydrous solvent. |
| Phase-Transfer Catalysis (PTC) | Indole, Allyl bromide, NaOH, TBAB | Dichloromethane/Water | RT | 3 h | ~50-76% | Avoids the need for anhydrous conditions and strong bases like NaH, making it a more practical and safer option. The yield can be variable based on the specific conditions. |
| Microwave-Assisted Synthesis | Indole, Allyl bromide, K2CO3 | DMF (catalytic) | 100-120 | 5-15 min | High | This method significantly reduces reaction times and often leads to high yields. It is an energy-efficient and rapid approach.[2][3][4] |
| Palladium-Catalyzed Allylation | Indole, Allyl acetate, [Pd(C3H5)Cl]2, Ligand, Base | THF | 40 | 48 h | Up to 94%[5] | Offers high yields and the potential for asymmetric synthesis, but the reagents and catalysts can be more expensive.[5][6][7][8] |
Experimental Protocols
Classical N-Alkylation using Sodium Hydride
This method represents a conventional approach to N-alkylation of indoles.
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.3 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0 °C for 15 minutes.
-
Allyl bromide (1.3 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 1-(Allyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-(Allyl)-1H-indole, a valuable building block in medicinal chemistry. We present a detailed examination of a standard synthesis protocol and a modern microwave-assisted alternative, supported by experimental data from various analytical techniques. This document aims to equip researchers with the necessary information to select the most appropriate methods for quality control and to ensure the integrity of their research materials.
Synthesis of this compound: A Comparison of Methods
The N-alkylation of indole is a fundamental transformation in organic synthesis. Here, we compare a conventional synthesis of this compound with a microwave-assisted approach, highlighting key performance differences.
Method 1: Conventional N-Allylation using Sodium Hydride
This traditional method involves the deprotonation of indole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an allyl halide (e.g., allyl bromide). While effective, this method often requires stringent anhydrous conditions and can be time-consuming.
Method 2: Microwave-Assisted N-Allylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields.[1][2][3] In this approach, a mixture of indole, an allylating agent, and a base in a suitable solvent is subjected to microwave irradiation, significantly reducing the reaction time.
Purity Validation: A Multi-Technique Approach
The purity of the synthesized this compound is paramount for its application in further research and development. A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment. The primary potential impurities in the synthesis of this compound are unreacted indole and the C3-allylated isomer, 3-allyl-1H-indole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the allyl group and the indole ring protons. The absence of the N-H proton signal from indole (typically around δ 8.0 ppm) and the appearance of the N-CH₂ protons of the allyl group are key indicators of successful N-alkylation.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom in the molecule, further confirming the structure and purity.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.15 (d, J=3.1 Hz) | 128.7 |
| H-3 | 6.50 (d, J=3.1 Hz) | 101.2 |
| H-4 | 7.62 (d, J=7.9 Hz) | 121.3 |
| H-5 | 7.10 (t, J=7.5 Hz) | 120.9 |
| H-6 | 7.18 (t, J=7.7 Hz) | 119.3 |
| H-7 | 7.55 (d, J=8.2 Hz) | 109.5 |
| N-CH₂ | 4.75 (dt, J=5.3, 1.7 Hz) | 48.9 |
| =CH | 5.95-6.05 (m) | 133.5 |
| =CH₂ | 5.08 (dq, J=17.2, 1.7 Hz), 5.00 (dq, J=10.4, 1.5 Hz) | 117.1 |
Note: Data is illustrative and may vary slightly based on solvent and instrument.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method can be developed to assess the purity of this compound and to detect any unreacted starting materials or side products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive for volatile and semi-volatile compounds and can be used to identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 157, corresponding to its molecular weight.[4]
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, quantitative purity | Rapid, non-destructive, provides detailed structural information | Lower sensitivity compared to chromatographic methods |
| ¹³C NMR | Structural confirmation | Unambiguous carbon skeleton information | Lower sensitivity, longer acquisition times |
| HPLC | Quantitative purity, separation of non-volatile impurities | High resolution, quantitative, widely applicable | Requires a chromophore for UV detection |
| GC-MS | Identification and quantification of volatile impurities | High sensitivity, provides molecular weight and fragmentation data | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocols
Synthesis of this compound (Conventional Method)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of indole (1.0 eq) in anhydrous DMF (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Allyl bromide (1.1 eq) is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Microwave-Assisted Synthesis of this compound
-
In a microwave-safe vessel, indole (1.0 eq), allyl bromide (1.2 eq), and potassium carbonate (2.0 eq) are mixed in a solvent such as acetonitrile or DMF (5 mL).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).[1][3]
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid for better peak shape) is typically used.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where indole and its derivatives absorb (e.g., 220 nm or 280 nm).[5]
-
Injection Volume: 10 µL.
Purity Analysis by GC-MS
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizing the Validation Workflow
A clear and logical workflow is crucial for ensuring the consistent and reliable validation of synthesized compounds.
Caption: A logical workflow for the synthesis, purification, and purity validation of this compound.
Biological Context and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] While the specific biological targets and signaling pathways of this compound are not extensively characterized in publicly available literature, its structural similarity to other bioactive indoles suggests potential interactions with various cellular signaling cascades. For instance, many indole-based compounds are known to interact with protein kinases, nuclear receptors, and enzymes involved in inflammatory pathways. Further research is warranted to elucidate the specific biological functions of this compound.
Caption: A generalized diagram of potential signaling pathways that could be modulated by indole derivatives.
References
- 1. goons.web.elte.hu [goons.web.elte.hu]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. chemrxiv.org [chemrxiv.org]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Allyl-Substituted Indoles
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1-(Allyl)-1H-indole and its positional isomers, 2-(Allyl)-1H-indole and 3-(Allyl)-1H-indole. This guide provides a detailed analysis of their key spectroscopic signatures, supported by experimental data and protocols, to facilitate their unambiguous identification and characterization.
In the realm of medicinal chemistry and materials science, the subtle shift of a functional group on a core scaffold can dramatically alter a molecule's properties. The allyl-substituted indoles, specifically this compound, 2-(Allyl)-1H-indole, and 3-(Allyl)-1H-indole, are prime examples of this isomeric diversity. Their distinct electronic and structural environments give rise to unique spectroscopic fingerprints. This guide offers a side-by-side comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers. It is important to note that while data for this compound is partially available, complete experimental spectra for 2-(Allyl)-1H-indole and 3-(Allyl)-1H-indole are less commonly reported. Therefore, some data points are derived from closely related structures and theoretical predictions to provide a comprehensive comparative framework.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Proton | This compound (Predicted) | 2-(Allyl)-1H-indole (Predicted) | 3-(Allyl)-1H-indole (Predicted) |
| H-1 (NH) | - | ~8.1 (br s) | ~8.0 (br s) |
| H-2 | ~6.5 (d) | - | ~7.2 (d) |
| H-3 | ~7.1 (d) | ~6.2 (s) | - |
| H-4 | ~7.6 (d) | ~7.5 (d) | ~7.7 (d) |
| H-5 | ~7.1 (t) | ~7.0 (t) | ~7.1 (t) |
| H-6 | ~7.2 (t) | ~7.1 (t) | ~7.2 (t) |
| H-7 | ~7.6 (d) | ~7.3 (d) | ~7.4 (d) |
| Allyl-Hα (CH₂) | ~4.7 (d) | ~3.6 (d) | ~3.5 (d) |
| Allyl-Hβ (CH) | ~6.0 (m) | ~6.1 (m) | ~6.0 (m) |
| Allyl-Hγ (CH₂) | ~5.2 (dd) | ~5.1 (dd) | ~5.1 (dd) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Carbon | This compound[1] | 2-(Allyl)-1H-indole (Predicted) | 3-(Allyl)-1H-indole (Predicted) |
| C-2 | ~128.5 | ~140.0 | ~122.5 |
| C-3 | ~101.2 | ~100.5 | ~115.0 |
| C-3a | ~128.8 | ~128.0 | ~127.0 |
| C-4 | ~121.3 | ~120.0 | ~119.5 |
| C-5 | ~121.9 | ~120.5 | ~122.0 |
| C-6 | ~119.5 | ~119.8 | ~119.8 |
| C-7 | ~109.8 | ~110.5 | ~111.5 |
| C-7a | ~135.8 | ~136.5 | ~136.0 |
| Allyl-Cα (CH₂) | ~48.9 | ~35.0 | ~31.0 |
| Allyl-Cβ (CH) | ~133.5 | ~137.0 | ~136.0 |
| Allyl-Cγ (CH₂) | ~117.2 | ~116.0 | ~116.5 |
Table 3: IR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 2-(Allyl)-1H-indole (Predicted) | 3-(Allyl)-1H-indole (Predicted) |
| IR (cm⁻¹) | ~3050 (Ar-H), ~1640 (C=C), ~1460 (Ar C=C) | ~3400 (N-H), ~3050 (Ar-H), ~1640 (C=C) | ~3410 (N-H), ~3050 (Ar-H), ~1640 (C=C) |
| UV-Vis λmax (nm) | ~220, ~280, ~290 | ~225, ~275 | ~220, ~280, ~290 |
| Mass Spec (m/z) | 157 (M⁺), 116, 90, 41[1] | 157 (M⁺), 130, 117, 77 | 157 (M⁺), 130, 117, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum. The data was collected with a resolution of 4 cm⁻¹ over 16 scans.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the analyte was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration of approximately 0.01 mg/mL.
-
Data Acquisition: The UV-Vis spectrum was recorded using a double-beam spectrophotometer from 200 to 400 nm. A quartz cuvette with a 1 cm path length was used, and the corresponding solvent was used as the reference.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) was used for the analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) was employed. The sample was injected into the GC, and the separated components were introduced into the ion source of the mass spectrometer.
-
Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-500. The ionization energy was set to 70 eV.
Visualization of Spectroscopic Workflow and Relationships
To better illustrate the process and the information gleaned from each technique, the following diagrams are provided.
Conclusion
The spectroscopic analysis of this compound and its 2- and 3-allyl isomers reveals distinct patterns that are crucial for their differentiation. ¹H and ¹³C NMR spectroscopy provide the most definitive data for distinguishing the position of the allyl group through characteristic chemical shifts and coupling patterns. IR spectroscopy offers valuable information on the presence or absence of the N-H bond, while UV-Vis spectroscopy gives insights into the electronic structure of the indole core. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. This guide serves as a foundational resource for researchers working with these and similar indole derivatives, enabling more efficient and accurate characterization of these important chemical entities.
References
Comparative Docking Analysis of 1-(Allyl)-1H-indole Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of a series of hypothetical 1-(Allyl)-1H-indole derivatives against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented herein is generated for illustrative purposes to demonstrate a comparative analysis, drawing upon methodologies and findings from broader studies on indole derivatives as kinase inhibitors.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of hypothetical this compound derivatives against the EGFR kinase domain. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Substitution on Indole Ring | Binding Affinity (kcal/mol) |
| ALI-1 | None | -7.8 |
| ALI-2 | 5-Nitro | -8.5 |
| ALI-3 | 2-Methyl | -8.2 |
| ALI-4 | 3-Carbaldehyde | -7.9 |
| ALI-5 | 5-Methoxy | -8.8 |
| Erlotinib | (Reference Drug) | -9.5[1] |
Experimental Protocols: Molecular Docking Methodology
The following is a detailed protocol for molecular docking studies, based on commonly used methodologies with the AutoDock Vina software.
1. Software and Resources:
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Data Bank (PDB) ID of Target: 1M17 (EGFR Kinase Domain)[4]
-
Ligand Preparation: ChemDraw, Open Babel
2. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein, EGFR kinase domain (PDB ID: 1M17), was downloaded from the Protein Data Bank.[4]
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT file format for use with AutoDock Vina.
3. Ligand Preparation:
-
The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligand structures was performed using the MMFF94 force field.
-
Gasteiger partial charges were calculated, and non-polar hydrogen atoms were merged.
-
The rotatable bonds in the ligands were defined.
-
The prepared ligand structures were saved in the PDBQT file format.
4. Docking Simulation:
-
A grid box was defined to encompass the active site of the EGFR kinase domain. The grid box dimensions were centered on the co-crystallized inhibitor in the original PDB structure to ensure the docking search was localized to the binding pocket.
-
Molecular docking was performed using AutoDock Vina. The exhaustiveness of the search was set to 8 to balance computational cost and accuracy of the conformational search.
-
The program generated multiple binding poses for each ligand ranked by their binding affinity scores in kcal/mol.
5. Analysis of Docking Results:
-
The binding pose with the lowest energy score for each ligand was selected for further analysis.
-
The interactions between the ligand and the amino acid residues in the active site of the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Hypothetical EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
Assessing the Reproducibility of 1-(Allyl)-1H-indole Synthesis Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of N-substituted indoles is a foundational process. Among these, 1-(Allyl)-1H-indole serves as a versatile building block in the development of various pharmacologically active compounds. The reproducibility of its synthesis is therefore of critical importance to ensure consistent yields and purity, which are paramount in a research and development setting. This guide provides an objective comparison of common protocols for the synthesis of this compound, supported by experimental data from the literature.
This comparative analysis focuses on three primary methods: the classical approach using a strong base, modern palladium-catalyzed reactions, and phase-transfer catalysis. Each method's reproducibility is assessed based on reported yields, reaction conditions, and potential for side-product formation.
Comparison of Synthesis Protocols
The selection of a synthetic route for the N-allylation of indole is often a trade-off between reaction efficiency, cost, and the ability to consistently reproduce the results. The following table summarizes the quantitative data for the most common protocols.
| Protocol | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Key Observations |
| Classical Synthesis | Indole, Allyl Bromide | Sodium Hydride (NaH) | DMF | 0 to rt | 2-12 | 85-95 | High yields but requires stringent anhydrous conditions and handling of a hazardous reagent (NaH). |
| Palladium-Catalyzed | Indole, Allyl Alcohol | Pd(PPh₃)₄ / Ti(OⁱPr)₄ | Dioxane | 80 | 12 | ~90 | Milder conditions and avoids strong bases, but the cost of the catalyst can be a factor. Potential for C3-allylation as a side product.[1] |
| Phase-Transfer Catalysis | Indole, Allyl Bromide | Tetrabutylammonium Bromide (TBAB) / NaOH | Dichloromethane / Water | rt | 4-8 | 90-98 | Generally high yielding, avoids hazardous reagents, and is amenable to scale-up. Biphasic system can sometimes present mixing challenges. |
| Microwave-Assisted | Indole, Allyl Bromide | K₂CO₃ | DMF | 150 | 0.5 | 92 | Significantly reduced reaction times and high yields. Requires specialized microwave equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducing synthetic results. Below are the experimental protocols for the key methods discussed.
Classical Synthesis using Sodium Hydride and Allyl Bromide
This method is a widely used and high-yielding protocol for the N-alkylation of indole.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), indole (1.0 eq.) dissolved in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of indole.
-
The mixture is cooled back to 0 °C, and allyl bromide (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound, highlighting the key stages and the points at which different synthetic methods are applied.
Caption: A comparative diagram outlining the key attributes of classical versus modern synthetic protocols for this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages regarding reproducibility, safety, and cost.
-
The classical synthesis using sodium hydride and allyl bromide remains a robust and high-yielding method, though its reproducibility is highly dependent on maintaining strict anhydrous conditions. The hazardous nature of sodium hydride is a significant drawback for scale-up.
-
Palladium-catalyzed methods offer a milder and often highly selective alternative.[1] While the cost of the catalyst may be a consideration, the reproducibility is generally high due to the well-defined catalytic cycle and tolerance to a wider range of functional groups.
-
Phase-transfer catalysis presents a highly attractive option for reproducible and scalable synthesis. It combines high yields with the use of safer reagents and simpler reaction setups.
-
Microwave-assisted synthesis provides a rapid and efficient method, which can lead to high reproducibility due to precise temperature and time control. The main limitation is the requirement for specialized equipment.
For researchers prioritizing high reproducibility and safety, particularly for larger-scale synthesis, phase-transfer catalysis and palladium-catalyzed methods are recommended. The classical approach, while effective, requires more stringent control over experimental conditions to ensure consistent results. The choice of the optimal protocol will ultimately depend on the specific requirements of the research, including scale, budget, and available equipment.
References
Head-to-head comparison of 1-(Allyl)-1H-indole in catalytic cycles
A comparative analysis of catalytic systems for the synthesis and transformation of allylated indoles reveals a landscape of methodologies, primarily dominated by transition metal catalysis. This guide provides a head-to-head comparison of various catalytic cycles involving the allylation of the indole core, with a focus on 1-(Allyl)-1H-indole and its derivatives as key products. The performance of different catalytic systems is evaluated based on experimental data, and detailed protocols are provided for key reactions.
Catalytic Performance Comparison
The efficiency of catalytic allylation of indoles is highly dependent on the choice of catalyst, ligands, and reaction conditions. Below is a comparison of different catalytic systems for the C-3 allylation of indoles, a common transformation in organic synthesis.
| Catalyst System | Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Key Observations |
| Pd₂(dba)₃CHCl₃ | (S,S)-A | 3-Substituted Indoles | up to 95% | up to 90% | 20 | High yields and enantioselectivities are achieved with a bulky borane promoter.[1][2][3] |
| Pd(OAc)₂ | - | o-Allylanilines | Good to Excellent | - | Not Specified | Results in 3-substituted 2-benzylindoles via oxidative cycloisomerization.[4] |
| Ru-Sulfonate Complexes | - | Indole | Not Specified | - | Fast | Exceptionally high regioselectivity for the branched isomer in allylation with allyl alcohols.[5][6] |
| Rh/bisoxazolinephosphane | - | Indoles | up to 99% | up to 99% | Not Specified | Allows for chemodivergent regio- and enantioselective allylic alkylation of indoles to yield either C3- or N1-allylindoles.[7] |
| Molecular Iodine | - | Indoles | up to 87% | - | Not Specified | A metal-free, ligand-free, and base-free method for C-3 benzylation of indoles with benzylic alcohols.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further development.
Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles
This protocol is adapted from the work of Trost and co-workers, which demonstrates an asymmetric synthesis of 3,3-disubstituted indolines and indolenines.[1][2]
Materials:
-
Pd₂(dba)₃CHCl₃ (2.5 mol %)
-
Chiral Ligand (S,S)-A (7.5 mol %)
-
3-Substituted Indole (0.2 mmol)
-
9-BBN-C₆H₁₃ (1.1 equiv)
-
Allyl alcohol (3 equiv)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the 3-substituted indole in the chosen solvent, add the palladium catalyst and the chiral ligand.
-
The mixture is stirred at a specific temperature (e.g., 4 °C).
-
The borane promoter and allyl alcohol are then added.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 20 hours).
-
Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
-
For substrates with a pendant nucleophile, cyclization to the indoline may occur upon addition of ethanolamine.[1][2]
Ruthenium-Catalyzed Regioselective Allylation of Indole
This procedure highlights the use of Ru-sulfonate catalysts for the rapid and highly regioselective allylation of indoles with allyl alcohols.[5]
Materials:
-
Ru-sulfonate catalyst
-
Indole
-
Allyl alcohol
-
Solvent
Procedure:
-
The Ru-sulfonate catalyst is synthesized and characterized.
-
In a reaction vessel, the indole and the catalyst are dissolved in a suitable solvent.
-
Allyl alcohol is added to the mixture.
-
The reaction proceeds rapidly, and the progress is monitored.
-
The product, predominantly the branched isomer, is isolated and purified.
Visualizing Catalytic Cycles and Workflows
Diagrams are essential for understanding the complex mechanisms of catalytic reactions.
Caption: Palladium-catalyzed C-3 allylation of indoles.
Caption: General experimental workflow for catalytic allylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast and highly regioselective allylation of indole and pyrrole compounds by allyl alcohols using Ru-sulfonate catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-(Allyl)-1H-indole-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the target engagement of 1-(allyl)-1H-indole-based inhibitors. This class of molecules has shown promise in targeting a range of proteins implicated in various diseases, including cancer and inflammatory disorders. Direct confirmation of target binding is a critical step in the development of these compounds, providing confidence in their mechanism of action and increasing the likelihood of successful clinical translation.
Comparison of Target Engagement Validation Methods
The selection of a suitable target engagement assay depends on several factors, including the nature of the target protein, the cellular localization of the target, and the desired throughput. This section compares three widely used methods for validating the engagement of this compound-based inhibitors with their intended targets.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Tubulin Polymerization Assay | Measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. | Direct, biochemical validation of binding to tubulin. Well-established and relatively low cost. | Limited to inhibitors of tubulin. Does not confirm cell permeability or engagement in a cellular context. | IC50 (concentration of inhibitor that causes 50% inhibition of polymerization). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.[1] | Label-free and can be performed in intact cells or cell lysates, confirming target engagement in a physiological context.[2] Can be adapted for high-throughput screening.[1] | Requires an antibody for detection in the traditional Western blot format. The magnitude of the thermal shift can vary. | ΔTm (change in melting temperature). EC50 (effective concentration for 50% stabilization). |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.[3] | Real-time measurement in live cells, providing quantitative data on compound affinity and residence time.[4] High sensitivity and suitable for high-throughput screening. | Requires genetic modification of the target protein to introduce the NanoLuc® tag. Dependent on the availability of a suitable fluorescent tracer. | IC50 (concentration of test compound that displaces 50% of the tracer). |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is a direct method to assess the engagement of indole-based inhibitors with their target, tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)
-
Purified porcine brain tubulin (>99% pure)[5]
-
Guanosine triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
Glycerol (as a polymerization enhancer)[6]
-
Fluorescent reporter (e.g., DAPI)[6]
-
This compound-based inhibitor and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)[7]
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm[5]
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer with glycerol.[5][6]
-
Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor and control compounds.
-
Assay Setup: Add 5 µL of the diluted compounds or vehicle control to the wells of a pre-warmed 96-well plate (37°C).[5]
-
Initiation of Polymerization: Add 50 µL of the pre-warmed tubulin reaction mix to each well to initiate polymerization.[5]
-
Fluorescence Reading: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity every minute for 60 minutes at 37°C.[5]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of tubulin polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular environment.[2]
Principle: The binding of a ligand, such as a this compound-based inhibitor, to its target protein increases the protein's thermal stability.[1] When cells are heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.
General Workflow:
-
Cell Treatment: Treat cultured cells with the this compound-based inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[8]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other detection methods.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Intracellular Assay
This live-cell assay provides a quantitative measure of compound binding to a specific target protein.[3]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[9] When the tracer is bound to the target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[3]
General Workflow:
-
Cell Preparation: Genetically engineer cells to express the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and add the fluorescent tracer.
-
Compound Addition: Add the this compound-based inhibitor at various concentrations.
-
BRET Measurement: After an incubation period, measure the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The decrease in the BRET ratio with increasing concentrations of the test compound is used to determine the IC50 value, which reflects the affinity of the compound for the target protein in live cells.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET® Nano-Glo® Detection Systems [promega.com]
Safety Operating Guide
Proper Disposal Procedures for 1-(Allyl)-1H-indole
The following guide provides essential safety and logistical information for the proper disposal of 1-(Allyl)-1H-indole, tailored for researchers, scientists, and drug development professionals. Disposal of this compound must adhere to strict regulatory guidelines to ensure personnel safety and environmental protection.
Hazard Profile and Waste Characterization
This compound and related indole compounds are classified as hazardous. Disposal procedures must be based on the specific hazards identified in the Safety Data Sheet (SDS). While an SDS for this compound itself is not available in the search results, data from analogous indole compounds indicate significant hazards. It is imperative to treat this compound as hazardous waste.
Key hazards associated with indole derivatives include toxicity, skin/eye irritation, and environmental harm.[1] Uncleaned packaging that has contained this substance should be treated as the unused product.[2]
Table 1: Summary of Hazard Classifications for Related Indole Compounds
| Hazard Statement Code | Description | Source Compound |
|---|---|---|
| H302 | Harmful if swallowed | Indole, 1-Allyl-1H-indole |
| H311 | Toxic in contact with skin | Indole |
| H314 | Causes severe skin burns and eye damage | Indole |
| H315 | Causes skin irritation | 1-Allyl-1H-indole |
| H317 | May cause an allergic skin reaction | 1-Allyl-1H-indole-3-carbaldehyde |
| H319 | Causes serious eye irritation | Indole, 1-Allyl-1H-indole, 1-Allyl-1H-indole-3-carbaldehyde |
| H332 | Harmful if inhaled | Kovac's Indole Reagent |
| H335 | May cause respiratory irritation | Indole, 1-Allyl-1H-indole |
| H400 | Very toxic to aquatic life | Indole |
Note: This table compiles data from indole and its derivatives to provide a likely hazard profile. Always refer to the specific SDS for the exact material you are using.
Operational Protocol for Waste Disposal
This protocol outlines the standard procedure for handling and preparing this compound waste for collection by a licensed professional waste disposal service.[2] Evaporation in a fume hood is not an acceptable method of disposal for volatile hazardous waste.[3]
1. Personal Protective Equipment (PPE) Requirement:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A protective lab coat is mandatory.[4]
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.[4][5]
2. Waste Segregation and Containerization:
-
Container Selection: Use only compatible, leak-proof containers for waste accumulation.[3][6] Often, the original container is suitable after being properly relabeled as waste.[6] Containers must have a secure, tight-fitting cap.[6][7]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store separately from incompatible materials like strong oxidizing agents.[5]
-
Waste Types:
-
Liquid Waste: Collect pure this compound and solutions in a designated, sealed liquid waste container.
-
Solid Waste: Materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a separate, clearly labeled container or double-bagged.[8]
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[6] The label must also include the full chemical name, "this compound," and a description of the contents, including any solvents and their concentrations.[3]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA).[6] The container must be kept closed at all times except when adding waste.[3][6] Liquid waste containers must be placed in secondary containment trays to prevent spills.[3]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[2]
-
Documentation: Complete all required waste pickup forms or manifests as per your institution's procedures.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
Caption: Disposal decision workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate action is required to ensure safety and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Keep all ignition sources away from the spill area.[4]
-
Containment: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[4]
-
Cleaning: Wipe up the area with a damp sponge or mop.[4] Use a neutralizing agent if appropriate and recommended by the SDS.[4]
-
Disposal of Cleanup Materials: All materials used for cleanup must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol described above.[6]
References
- 1. aksci.com [aksci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. cbs.umn.edu [cbs.umn.edu]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ufz.de [ufz.de]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 1-(Allyl)-1H-indole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(Allyl)-1H-indole, a compound that requires careful management due to its potential hazards.
Hazard Profile of this compound
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to the precautionary statement P280 is mandatory, which necessitates the use of protective gloves, protective clothing, and eye or face protection.
Personal Protective Equipment (PPE) Recommendations
To mitigate the risks associated with handling this compound, the following personal protective equipment is essential:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: As a minimum requirement to protect against splashes.
-
Chemical Safety Goggles: Recommended for enhanced protection, especially when splash potential is high.[1][2]
-
Face Shield: To be worn in conjunction with safety goggles when handling large quantities or during procedures with a significant risk of splashing.
-
-
Skin Protection:
-
Chemical-Resistant Gloves: While specific breakthrough data for this compound is not available, nitrile gloves are a suitable choice for incidental contact. For prolonged or direct contact, it is advisable to use gloves with higher chemical resistance, such as butyl rubber. Always inspect gloves for signs of degradation before use and replace them immediately if contaminated.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]
-
Footwear: Fully enclosed shoes are required to protect against spills.
-
-
Respiratory Protection:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Respirator: In the absence of adequate engineering controls, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges should be used.[3][4][5] A professional fit test is necessary to ensure the respirator's effectiveness.
-
Quantitative Data for Glove Selection
The following table provides a general comparison of common laboratory glove materials and their resistance to organic compounds. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves you intend to use.
| Glove Material | General Resistance to Organic Solvents | Suitability for this compound (Inferred) |
| Nitrile | Good for incidental contact | Recommended for short-term use and splash protection.[6][7] |
| Butyl Rubber | Excellent | Recommended for prolonged or direct contact.[8] |
| Neoprene | Good | A viable alternative to nitrile for splash protection.[8] |
| Latex | Poor | Not recommended due to low chemical resistance.[8] |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound within a chemical fume hood.
-
Ensure all necessary PPE is worn correctly before beginning work.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the generation of aerosols or vapors.
-
After handling, wash hands and any exposed skin thoroughly.
Disposal Plan:
-
All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][10] Do not dispose of it down the drain.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. fishersci.com [fishersci.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. parcilsafety.com [parcilsafety.com]
- 5. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
